1-(3-(Chloromethyl)phenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCOTXRROPSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634165 | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41908-12-7 | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloromethyl-phenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone (CAS No. 41908-12-7): Synthesis, Properties, and Applications
Executive Summary: This technical guide provides an in-depth analysis of 1-(3-(chloromethyl)phenyl)ethanone, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. Identified by its CAS number 41908-12-7, this aromatic ketone possesses a unique bifunctional structure—a reactive chloromethyl group and a modifiable acetyl group—making it a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and its applications. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important compound.
Chemical Identity and Physicochemical Profile
Nomenclature and Structure
This compound is an organic compound featuring a phenyl ring substituted with an acetyl group and a chloromethyl group at the meta position. This specific arrangement is crucial for its reactivity and utility in multi-step synthesis.
-
IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]
-
Synonyms: 3'-(Chloromethyl)acetophenone, m-Chloromethylacetophenone[1][2]
Caption: Chemical structure of this compound.
Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 168.62 g/mol | [1][2] |
| Boiling Point | 130-131 °C @ 7 Torr | [2] |
| 276.219 °C at 760 mmHg | [3] | |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 132.1 ± 13.7 °C | [2] |
| Refractive Index | 1.532 | [2] |
| Polar Surface Area (PSA) | 17.1 Ų | [1][2] |
| LogP (XLogP3) | 1.93 | [2] |
Synthesis and Mechanistic Pathway: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of (chloromethyl)benzene.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (CH₃CO-) onto the benzene ring using an acylating agent in the presence of a Lewis acid catalyst.
Causality of Experimental Choices:
-
Reactant Choice: (Chloromethyl)benzene is used as the aromatic substrate. The chloromethyl group is an ortho-, para-director; however, due to steric hindrance from the chloromethyl group, acylation at the meta-position is a significant product, while the para-position is also favored. Isomer separation is a critical downstream step.
-
Acylating Agent: Acetyl chloride (CH₃COCl) is a highly effective acylating agent due to the high electrophilicity of the carbonyl carbon.
-
Catalyst: Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for this reaction. It coordinates with the acyl chloride to generate the highly reactive acylium ion, which is the key electrophile.[6]
-
Solvent & Temperature: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures (0-5°C) to control the reaction's exothermicity and minimize side reactions.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. youtube.com [youtube.com]
A Technical Guide to the Synthesis of 1-(3-(Chloromethyl)phenyl)ethanone: Pathways, Mechanisms, and Protocols
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-(3-(chloromethyl)phenyl)ethanone (CAS No. 41908-12-7), a valuable bifunctional intermediate in pharmaceutical and fine chemical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the viable synthetic strategies, focusing on both theoretical viability and practical application. We will dissect two primary approaches: the direct chloromethylation of acetophenone and the more robust, selective pathway involving the free-radical chlorination of 3-methylacetophenone. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents the necessary data for product verification, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Bifunctional Building Block
This compound is a key synthetic intermediate possessing two distinct and reactive functional groups: a ketone and a benzylic chloride.[1][2] The meta-substitution pattern of these groups provides a specific steric and electronic arrangement that is crucial for the construction of more complex molecular architectures. The electrophilic benzylic carbon of the chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as amines, thiols, and cyanides.[3] Simultaneously, the ketone moiety offers a reactive site for transformations including reduction, oxidation, and carbon-carbon bond formation. This dual reactivity makes it an indispensable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several perspectives. The ideal pathway must be efficient, high-yielding, and regioselective, ensuring the desired meta-isomer is produced with minimal contamination from ortho- and para-isomers.
Pathway A: Direct Electrophilic Aromatic Substitution (Blanc Chloromethylation) of Acetophenone
The direct introduction of a chloromethyl group onto an aromatic ring via reaction with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride, is known as the Blanc chloromethylation.[4][5]
Causality and Mechanistic Insight: The acetyl group of the acetophenone starting material is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It is also a meta-director. Therefore, from a theoretical standpoint, the electrophile generated in the Blanc reaction (a hydroxymethyl cation or a related species) should be directed to the 3-position (meta) of the ring. The reaction mechanism proceeds via the initial formation of an electrophilic species from formaldehyde and HCl, which is then attacked by the π-electrons of the aromatic ring. The resulting benzylic alcohol is rapidly converted to the corresponding chloride under the acidic reaction conditions.[5]
Field-Proven Insights and Limitations: While mechanistically sound, the Blanc chloromethylation of strongly deactivated aromatic rings like acetophenone is often problematic. The reaction can be sluggish, require harsh conditions, and result in low yields.[5] Furthermore, a significant disadvantage of this reaction is the potential formation of small amounts of the highly carcinogenic byproduct, bis(chloromethyl) ether.[5] Due to these practical challenges and safety concerns, this pathway is often less favorable for a reliable, scalable synthesis.
Pathway B: Free-Radical Halogenation of 3-Methylacetophenone (Recommended Pathway)
A more reliable and widely employed strategy involves starting with 3-methylacetophenone and performing a selective chlorination at the benzylic position of the methyl group. This approach circumvents the difficulties of electrophilic substitution on a deactivated ring.
Causality and Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism.[6] The process is initiated by heat or UV light, which generates radicals from a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). A radical initiator like benzoyl peroxide is often used. The key to the reaction's selectivity is the stability of the intermediate benzylic radical. Abstraction of a hydrogen atom from the methyl group of 3-methylacetophenone creates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring.[3][6] This stabilized radical then reacts with the chlorinating agent to form the product, this compound, and a new radical that propagates the chain.
References
1-(3-(Chloromethyl)phenyl)ethanone IUPAC name and synonyms
An In-Depth Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound, a bifunctional aromatic ketone, serves as a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive benzylic chloride and a versatile ketone moiety in a meta-relationship, allows for complex molecular architectures to be constructed with high precision. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis methodologies, and characteristic reactivity. Furthermore, it highlights its critical role as a building block in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, offering researchers and drug development professionals a comprehensive technical resource.
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.
-
IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]
-
CAS Number: 41908-12-7[1]
-
Molecular Formula: C₉H₉ClO[2]
-
Molecular Weight: 168.62 g/mol [2]
The compound is widely known by several synonyms in commercial and academic literature, which are essential to recognize for effective literature searching.
-
Common Synonyms:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-[3-(chloromethyl)phenyl]ethanone |
| CAS Number | 41908-12-7 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| InChI Key | COWCOTXRROPSNR-UHFFFAOYSA-N |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical intermediate is paramount for its safe handling, storage, and application in experimental design.
Physicochemical Properties
This compound is typically a liquid at room temperature, with properties influenced by its aromatic nature and functional groups.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 130-131 °C at 7 Torr | [2] |
| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: According to the Globally Harmonized System (GHS), this compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2].
-
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The dual functionality of the molecule necessitates careful control of reaction conditions to achieve chemoselectivity.
Route 1: Radical Bromination of 3-Methylacetophenone and Halogen Exchange
This two-step approach is a common and reliable laboratory-scale method. It leverages the selective reactivity of the benzylic position.
-
Benzylic Bromination: The synthesis begins with 3-methylacetophenone. A free-radical bromination using N-Bromosuccinimide (NBS) selectively targets the benzylic methyl group. This reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or by UV irradiation, and is conducted in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical chain mechanism.
-
Halogen Exchange (Finkelstein Reaction): The resulting 1-(3-(bromomethyl)phenyl)ethanone is then converted to the target chloride. This is achieved via a Finkelstein reaction, where a halide exchange is promoted by reacting the bromide with a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide.
Route 2: Chlorination of 1-(3-(Hydroxymethyl)phenyl)ethanone
This pathway involves the preparation of an alcohol intermediate, which is subsequently converted to the benzyl chloride.
-
Intermediate Synthesis: The precursor, 1-(3-(hydroxymethyl)phenyl)ethanone, can be synthesized by reducing the commercially available 3-formylacetophenone. Selective reduction of the aldehyde in the presence of the ketone can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) at low temperatures.
-
Chlorination: The benzylic alcohol is then converted to the chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is highly effective for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion[3]. Other reagents like phosphorus pentachloride (PCl₅) can also be used[3].
Detailed Experimental Protocol (Based on Route 1)
The following protocol is a self-validating system, incorporating in-process checks and characterization to ensure the integrity of the final product.
Step 1: Synthesis of 1-(3-(Bromomethyl)phenyl)ethanone
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Causality: CCl₄ is an inert solvent that supports the radical mechanism. NBS is the preferred source for benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions. BPO acts as the radical initiator.
-
Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-(bromomethyl)phenyl)ethanone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(3-(bromomethyl)phenyl)ethanone (1.0 eq) and lithium chloride (LiCl, 1.5 eq) in anhydrous acetone.
-
Causality: Acetone is an ideal solvent for the Finkelstein reaction as it readily dissolves the chloride salt while the resulting lithium bromide is poorly soluble, driving the equilibrium forward.
-
Heat the mixture to reflux for 3-6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the precipitated lithium bromide.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to yield this compound as a liquid. Confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Role as a Synthetic Intermediate
The synthetic utility of this compound stems from its two orthogonal reactive sites. The benzylic chloride is a potent electrophile, while the ketone carbonyl can act as either an electrophile or be converted into other functional groups.
Figure 1: Key reactivity pathways for this compound.
The primary mode of reaction at the chloromethyl group is nucleophilic substitution (Sₙ2) . The benzylic position stabilizes the transition state, making it highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, cyanides, and azides. This allows for the straightforward introduction of diverse side chains and functional groups, a strategy heavily exploited in medicinal chemistry.
The ketone moiety can undergo reduction to a secondary alcohol using agents like NaBH₄, or it can be converted into an oxime, hydrazone, or other derivatives. It also provides an electrophilic site for Grignard or organolithium reagents to form tertiary alcohols.
Applications in Drug Development: PARP Inhibitors
A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors [4][5][6][7]. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and selective cancer cell death, a concept known as synthetic lethality[5].
This compound serves as a key building block for constructing the core scaffolds of many PARP inhibitors. For example, it is used to introduce the 3-acetylbenzyl moiety, which can be further elaborated into complex heterocyclic systems that mimic the nicotinamide portion of the NAD⁺ cofactor, thereby blocking the PARP active site.
Figure 2: General workflow for the use of the title compound in PARP inhibitor synthesis.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral data based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | -CH₃ (acetyl) | ~2.6 ppm (singlet, 3H) | Protons of a methyl group adjacent to a carbonyl. |
| -CH₂Cl (chloromethyl) | ~4.6 ppm (singlet, 2H) | Protons of a methylene group attached to a chlorine and an aromatic ring. | |
| Aromatic protons | 7.4 - 8.0 ppm (multiplet, 4H) | Deshielded protons on the substituted benzene ring. | |
| ¹³C NMR | -CH₃ (acetyl) | ~26 ppm | Carbon of a methyl group adjacent to a carbonyl. |
| -CH₂Cl (chloromethyl) | ~45 ppm | Carbon of a methylene group attached to chlorine. | |
| Aromatic carbons | 128 - 138 ppm | Carbons within the aromatic ring. | |
| C=O (carbonyl) | ~197 ppm | Carbonyl carbon of an aromatic ketone. | |
| IR Spectroscopy | C=O Stretch | ~1685 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |
| C-Cl Stretch | ~700-800 cm⁻¹ | Characteristic absorption for an alkyl chloride. | |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 168/170 | Presence of two peaks in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| Key Fragments | m/z 153/155 ([M-CH₃]⁺) | Loss of the methyl radical. | |
| m/z 125 ([M-COCH₃]⁺) | Loss of the acetyl radical. | ||
| m/z 91 ([C₇H₇]⁺) | Tropylium ion, a common fragment in benzyl compounds. |
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The strategic placement of a reactive benzylic chloride and an acetyl group on an aromatic scaffold provides synthetic chemists with a powerful tool for constructing complex molecules. Its demonstrated importance in the synthesis of cutting-edge pharmaceuticals, such as PARP inhibitors, underscores its significance in modern drug discovery and development. The synthetic routes and analytical data presented in this guide offer a robust framework for its effective use in a research setting.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41908-12-7 CAS MSDS (3'-CHLOROMETHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of 1-(3-(Chloromethyl)phenyl)ethanone
Abstract: This document provides an in-depth technical examination of 1-(3-(Chloromethyl)phenyl)ethanone (CAS No: 41908-12-7), a versatile bifunctional synthetic intermediate. The guide is structured to deliver critical insights for researchers, medicinal chemists, and process development scientists. We will explore its core physicochemical properties, analyze its characteristic reactivity profile, detail common synthetic methodologies, and provide a framework for its analytical characterization. Furthermore, this guide emphasizes safe handling protocols and contextualizes the compound's significance in modern organic synthesis and drug development.
Chemical Identity and Structural Framework
This compound, also known as 3'-(chloromethyl)acetophenone, is an aromatic ketone possessing a unique structural arrangement that underpins its synthetic utility.[1][2] The molecule incorporates two key functional groups: a ketone and a primary benzylic chloride, positioned in a meta-relationship on the phenyl ring.[3] This spatial and electronic arrangement allows for selective and orthogonal chemical transformations, making it a valuable building block in complex molecule synthesis.[3]
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[3-(chloromethyl)phenyl]ethanone | [2] |
| CAS Number | 41908-12-7 | [1][2] |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CCl | [2] |
| InChIKey | COWCOTXRROPSNR-UHFFFAOYSA-N | [2] |
| Common Synonyms | 3'-(Chloromethyl)acetophenone, 3-Chloromethyl-acetophenone | [1][2] |
Physicochemical Properties
The physical state and solubility parameters of this compound dictate its handling, reaction conditions, and purification strategies. The data presented below are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Boiling Point | 130-131 °C at 7 Torr 276.2 °C at 760 mmHg | [4][5] |
| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | 132.1 °C | [1][5] |
| Refractive Index | 1.532 | [1][5] |
| XLogP3 | 2.4 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility.[2]
Reactivity Profile: A Bifunctional Scaffold
The synthetic power of this compound arises from the distinct reactivity of its two functional groups. This allows for a modular approach to synthesis where each site can be addressed selectively.
The Electrophilic Benzylic Chloride
The chloromethyl group is the most reactive site on the molecule. As a primary benzylic halide, its carbon is highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[3] The adjacent phenyl ring stabilizes the transition state, accelerating the rate of substitution compared to a simple alkyl chloride. This feature is the cornerstone of its application as a building block.
-
Causality in Experimental Design: Reactions involving this site are typically conducted under mild conditions to avoid side reactions at the ketone. The choice of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often critical to neutralize the HCl generated during the substitution without interfering with the electrophilic carbon or the ketone.[3]
The Ketone Carbonyl
The ketone group offers a secondary site for a wide range of classical carbonyl chemistry transformations. These include:
-
Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidative Cleavage: Though less common, strong oxidizing agents can cleave the acetyl group.
-
Carbon-Carbon Bond Formation: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
The relative inertness of the ketone compared to the benzylic chloride allows for a synthetic strategy where the chloromethyl group is modified first, followed by transformations at the carbonyl.
Caption: Reactivity pathways of this compound.
Synthetic Methodologies
The preparation of this compound is typically achieved from the readily available starting material, 3-methylacetophenone. Two primary strategies are prevalent in the literature, each with distinct advantages.
Method 1: Direct Chloromethylation
This is a direct, one-step approach involving an electrophilic aromatic substitution on 3-methylacetophenone.
-
Protocol:
-
Combine 3-methylacetophenone with an excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and concentrated hydrochloric acid.[3]
-
The reaction is typically performed at a controlled temperature (e.g., 45-50°C) for several hours.
-
Upon completion, the product is isolated via filtration or extraction.
-
-
Mechanistic Insight: This reaction proceeds via the in-situ formation of a highly electrophilic species from formaldehyde and HCl. The acetyl group is a meta-director, guiding the incoming chloromethyl group to the desired position on the aromatic ring. However, this method can be challenging to control and may produce side products.
Method 2: Bromination and Halogen Exchange
This two-step pathway offers an alternative with potentially higher selectivity and milder conditions.[3]
-
Step A: Benzylic Bromination
-
Dissolve 3-methylacetophenone in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Initiate the reaction using UV irradiation or heat.
-
Work-up the reaction to isolate the intermediate, 1-(3-(bromomethyl)phenyl)ethanone.
-
Expertise Note: This is a free-radical substitution that selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and ketone untouched.[3]
-
-
Step B: Finkelstein Halogen Exchange
-
Dissolve the bromo-intermediate in a polar aprotic solvent like acetone or DMF.
-
Add a source of chloride ions, typically lithium chloride (LiCl).
-
Heat the mixture to drive the Sₙ2 displacement of bromide by chloride.
-
Trustworthiness Insight: This is an equilibrium process. Its success relies on Le Châtelier's principle. Using acetone as a solvent is advantageous because lithium bromide is insoluble and precipitates out, driving the reaction to completion.[3]
-
Caption: Comparative synthetic workflows for this compound.
Analytical Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. While raw spectral data is proprietary, the expected signals can be reliably predicted based on the molecular structure.[2]
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~2.6 ppm (s, 3H, -COCH₃), ~4.6 ppm (s, 2H, -CH₂Cl), ~7.4-7.9 ppm (m, 4H, Ar-H) |
| ¹³C NMR | ~26 ppm (-COCH₃), ~45 ppm (-CH₂Cl), ~128-138 ppm (Ar-C), ~197 ppm (C=O) |
| IR Spectroscopy | ~1685 cm⁻¹ (strong, C=O stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~600-800 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (EI) | Molecular Ion: m/z 168 (M⁺) and 170 (M⁺+2) in ~3:1 ratio. Key Fragments: m/z 153 ([M-CH₃]⁺), m/z 125 ([M-COCH₃]⁺), m/z 91 ([C₇H₇]⁺) |
-
Self-Validating Protocol: A comprehensive analysis should always include multiple techniques. For instance, the presence of the characteristic 3:1 M/M+2 isotope pattern in mass spectrometry corroborates the presence of a single chlorine atom, which should be consistent with the C-Cl stretch in the IR spectrum and the singlet at ~4.6 ppm in the ¹H NMR spectrum.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.
GHS Hazard Statements: [2]
| Hazard Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
-
Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage is in a refrigerator at 2-8°C to minimize degradation.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 4. 41908-12-7 CAS MSDS (3'-CHLOROMETHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
A Technical Guide to the Spectral Analysis of 1-(3-(Chloromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-(Chloromethyl)phenyl)ethanone is a bifunctional organic compound featuring a ketone and a benzylic chloride. This unique combination of reactive sites makes it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic methods remain the gold standard for this purpose. This guide will delve into the three cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to thirty-two scans are usually sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 1H | Aromatic H (ortho to C=O) |
| ~7.8 | Singlet | 1H | Aromatic H (ortho to C=O and CH₂Cl) |
| ~7.5 | Triplet | 1H | Aromatic H (meta to C=O) |
| ~7.4 | Triplet | 1H | Aromatic H (para to C=O) |
| ~4.6 | Singlet | 2H | -CH₂Cl |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound reveals six distinct signals, consistent with its molecular structure. The downfield region (7.4-7.9 ppm) corresponds to the four aromatic protons. The substitution pattern on the benzene ring leads to a complex splitting pattern, with the protons ortho to the electron-withdrawing acetyl group expected at the lowest field. The singlet at approximately 4.6 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The upfield singlet at around 2.6 ppm is assigned to the three equivalent protons of the acetyl methyl group (-C(O)CH₃).
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~138 | Aromatic C (ipso- to CH₂Cl) |
| ~137 | Aromatic C (ipso- to C=O) |
| ~134 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~45 | -CH₂Cl |
| ~26 | -C(O)CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The most downfield signal, around 197 ppm, is characteristic of a ketone carbonyl carbon. The signals in the 127-138 ppm range are attributed to the six aromatic carbons. The signal for the carbon atom of the chloromethyl group is expected around 45 ppm, and the methyl carbon of the acetyl group should appear at approximately 26 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (Ketone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1260 | Strong | C-C(=O)-C stretch |
| ~700-800 | Strong | C-H out-of-plane bend (aromatic) |
| ~650 | Medium | C-Cl stretch |
Interpretation of the IR Spectrum:
The most prominent feature in the predicted IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands around 1600 and 1480 cm⁻¹. The presence of the chloromethyl group is indicated by the C-Cl stretching vibration, which is expected in the fingerprint region around 650 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: MS Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Predicted Mass Spectrum Data
| m/z | Possible Fragment |
| 168/170 | [M]⁺ (Molecular Ion) |
| 153/155 | [M - CH₃]⁺ |
| 125 | [M - CH₂Cl]⁺ |
| 119 | [M - COCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 168, with a smaller [M+2]⁺ peak at m/z 170 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).
Key fragmentation pathways include the loss of a methyl radical to form an ion at m/z 153/155, and the loss of the chloromethyl radical to give a fragment at m/z 125. The base peak is likely to be the acylium ion at m/z 43 ([CH₃CO]⁺), a common fragment for methyl ketones. Another significant fragment would be the tropylium ion at m/z 91, a common rearrangement product in the mass spectra of benzyl-containing compounds.
Visualization of Analytical Workflow
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(3-(Chloromethyl)phenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis, reactivity, and synthetic applications of 1-(3-(chloromethyl)phenyl)ethanone. The document delves into the electronic and steric factors governing the reactivity of the benzylic chloromethyl group, with a particular focus on nucleophilic substitution and oxidation reactions. Detailed experimental protocols, mechanistic insights, and characterization data are presented to equip researchers with the practical knowledge required for the effective utilization of this versatile chemical intermediate in organic synthesis and drug discovery.
Introduction: A Versatile Building Block in Modern Synthesis
This compound, a substituted acetophenone derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its chemical architecture, featuring a reactive benzylic chloride and a versatile ketone functional group in a meta-relationship on a phenyl ring, offers a unique platform for molecular elaboration. The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of active pharmaceutical ingredients (APIs).[1]
The heightened reactivity of the chloromethyl group is attributed to its benzylic position, which stabilizes the transition states of both SN1 and SN2 reactions. This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds. This guide will explore the nuances of this reactivity, providing a detailed examination of the factors that influence its chemical behavior and offering practical guidance for its application in synthesis.
Synthesis of this compound
The primary and most direct industrial route to this compound is the Blanc-Quelet reaction , a specific type of electrophilic aromatic substitution.[2][3] This reaction involves the chloromethylation of acetophenone using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.
The acetyl group of acetophenone is a deactivating, meta-directing group. Consequently, the incoming electrophile, the chloromethyl cation (generated in situ from formaldehyde and HCl), is directed to the meta position of the aromatic ring. While effective, this reaction requires careful control of conditions to minimize the formation of byproducts, including the highly carcinogenic bis(chloromethyl) ether.[2]
Diagram 1: Synthesis of this compound via Blanc-Quelet Reaction
Caption: Synthesis of the target compound via the Blanc-Quelet reaction.
Alternative Synthetic Routes:
-
From 3-Methylacetophenone: A two-step process involving the radical bromination of 3-methylacetophenone with N-bromosuccinimide (NBS) to yield 1-(3-(bromomethyl)phenyl)ethanone, followed by a halide exchange reaction (Finkelstein reaction) with a chloride source.
-
From 1-(3-(Hydroxymethyl)phenyl)ethanone: The corresponding alcohol can be converted to the chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following data, compiled from various sources and analogous compounds, provides a reference for its spectroscopic properties.[4][5][6][7][8]
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Observed/Predicted Features for this compound |
| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.4-8.0 ppm. Chloromethyl protons (-CH₂Cl): A singlet around δ 4.6 ppm. Methyl protons (-COCH₃): A singlet around δ 2.6 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): A signal around δ 197 ppm. Aromatic carbons: Signals in the range of δ 128-138 ppm. Chloromethyl carbon (-CH₂Cl): A signal around δ 45 ppm. Methyl carbon (-COCH₃): A signal around δ 26 ppm. |
| IR (Infrared) | C=O stretch: A strong absorption band around 1685 cm⁻¹. C-Cl stretch: An absorption band in the range of 650-800 cm⁻¹. Aromatic C-H stretch: Bands above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): m/z ≈ 168 (for ³⁵Cl) and 170 (for ³⁷Cl). Key Fragments: Loss of Cl (m/z ≈ 133), loss of CH₂Cl (m/z ≈ 119), acetyl fragment (m/z = 43). |
Reactivity of the Chloromethyl Group: A Deep Dive
The synthetic utility of this compound is predominantly dictated by the reactivity of its benzylic chloromethyl group. This group is highly susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism . The stability of the benzylic carbocation also allows for an SN1 pathway under certain conditions, although the SN2 mechanism is generally favored with good nucleophiles.
Diagram 2: General Nucleophilic Substitution (SN2) Pathway
Caption: The SN2 mechanism for nucleophilic substitution.
Nucleophilic Substitution Reactions
The electrophilic carbon of the chloromethyl group readily reacts with a wide range of nucleophiles. The meta-acetyl group, being electron-withdrawing, has a modest activating effect on the benzylic position for nucleophilic substitution.
Table 2: Representative Nucleophilic Substitution Reactions and Conditions
| Nucleophile | Product Type | Typical Reaction Conditions | Reference |
| Amines (RNH₂, R₂NH) | Substituted Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), RT to 80 °C | [9] |
| Thiols (RSH) | Thioethers | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT | [9] |
| Cyanide (CN⁻) | Nitriles | KCN or NaCN, Solvent (e.g., Ethanol, DMSO), Reflux | [10] |
| Azide (N₃⁻) | Azides | NaN₃, Solvent (e.g., DMF, Acetone/H₂O), 50-100 °C | General Knowledge |
| Hydroxide (OH⁻) | Alcohols | Aqueous base (e.g., NaOH, KOH), Heat | [10] |
| Alkoxides (RO⁻) | Ethers | NaOR or KOR, Solvent (e.g., corresponding alcohol), RT to Reflux | General Knowledge |
Experimental Protocol: Synthesis of N-Benzyl-1-(3-(chloromethyl)phenyl)ethanamine
-
To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(3-(chloromethyl)phenyl)ethanamine.
Oxidation of the Chloromethyl Group
The benzylic carbon of the chloromethyl group can be oxidized to a formyl or carboxyl group, providing a synthetic route to 3-acetylbenzaldehyde and 3-acetylbenzoic acid, respectively. Strong oxidizing agents are typically required for the conversion to the carboxylic acid.
Experimental Protocol: Synthesis of 3-Acetylbenzoic Acid
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent system, such as aqueous acetic acid.
-
Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, to the reaction mixture while maintaining the temperature between 20-30 °C.
-
After the addition is complete, heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench any excess oxidizing agent with a suitable reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with concentrated HCl to precipitate the 3-acetylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired product.[11]
Applications in Drug Development and Medicinal Chemistry
The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules and APIs.[1][12][13][14][] The chloromethyl group serves as a key handle for introducing various pharmacophoric elements through nucleophilic substitution, while the ketone can be further functionalized through reactions such as reduction, oxidation, or condensation.
While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in the public domain, its structural motifs are present in numerous drug candidates. The related compound, 1-(3-chloromethyl-4-hydroxyphenyl)ethanone, is a known intermediate in the synthesis of the bronchodilator Salbutamol.[2] This underscores the importance of the chloromethyl acetophenone scaffold in pharmaceutical development.
Diagram 3: Synthetic Utility in Drug Discovery
References
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. Quelet reaction - Wikipedia [en.wikipedia.org]
- 4. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. savemyexams.com [savemyexams.com]
- 11. Solved I need help completeing this mole table for a lab | Chegg.com [chegg.com]
- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Electrophilic Nature of 1-(3-(Chloromethyl)phenyl)ethanone
Abstract
1-(3-(Chloromethyl)phenyl)ethanone is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride and a meta-substituted acetyl group, imparts a distinct electrophilic character that renders it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, delving into the electronic and steric factors that govern its reactivity. We will explore its behavior in nucleophilic substitution reactions, provide detailed experimental protocols for assessing its electrophilicity, and discuss its application in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical insights and practical guidance.
Introduction: Understanding the Electrophilic Landscape
In the realm of organic chemistry, the concept of electrophilicity is central to predicting and controlling chemical reactivity. An electrophile, or "electron-lover," is a chemical species that is attracted to electrons and participates in reactions by accepting an electron pair. The electrophilic nature of a molecule is not a monolithic property but rather a nuanced characteristic influenced by a combination of electronic effects (inductive and resonance), steric hindrance, and the nature of the leaving group in substitution reactions.
This compound (CAS No: 41908-12-7), also known as 3'-chloromethylacetophenone, is a prime example of a molecule with pronounced electrophilic character at its benzylic carbon.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate. This guide will dissect the factors contributing to its electrophilicity and provide a framework for its strategic utilization in chemical synthesis.
Molecular Architecture and its Influence on Electrophilicity
The electrophilic nature of this compound is a direct consequence of its molecular structure, which features two key functional groups: a chloromethyl group and an acetyl group, positioned meta to each other on a benzene ring.
The Benzylic Chloride: A Potent Electrophilic Site
The primary site of electrophilic attack on this compound is the benzylic carbon of the chloromethyl group. Benzylic halides are known to be significantly more reactive in nucleophilic substitution reactions than their non-aromatic alkyl halide counterparts.[2] This enhanced reactivity can be attributed to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.
-
SN1 Pathway: In a potential SN1 mechanism, the departure of the chloride ion would generate a benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more favorable than for a simple primary alkyl halide.[3]
-
SN2 Pathway: For a primary benzylic halide like this compound, the SN2 pathway is also highly viable. The transition state of an SN2 reaction involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The p-orbitals of the benzene ring can overlap with the developing p-orbital on the benzylic carbon in the transition state, providing stabilization.[4]
The Meta-Substituted Acetyl Group: An Electronic Modulator
The acetyl group (-COCH3) at the meta position of the phenyl ring plays a crucial role in modulating the electrophilicity of the benzylic carbon. The acetyl group is an electron-withdrawing group, primarily through its negative inductive effect (-I) and to a lesser extent, its negative resonance effect (-M).[5]
Positioned meta to the chloromethyl group, the acetyl group's electron-withdrawing inductive effect increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic influence would generally be expected to accelerate the rate of SN2 reactions. For SN1 reactions, an electron-withdrawing group would typically destabilize the carbocation intermediate, thus disfavoring this pathway.[4] Therefore, it is reasonable to predict that nucleophilic substitution reactions on this compound will predominantly follow an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents.
Caption: Factors influencing the electrophilic nature and reactivity pathways of this compound.
Quantifying Electrophilicity: A Comparative Framework
While a qualitative understanding of reactivity is useful, a quantitative assessment of electrophilicity provides a more rigorous basis for reaction design and optimization.
Computational Approach: The Global Electrophilicity Index (ω)
The global electrophilicity index (ω), a concept rooted in Density Functional Theory (DFT), provides a quantitative measure of a molecule's ability to accept electrons.[6] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]
ω = μ² / 2η
where:
-
μ ≈ (EHOMO + ELUMO) / 2
-
η ≈ ELUMO - EHOMO
| Compound | Substituent Effects | Estimated Relative Electrophilicity (ω) |
| Benzyl Chloride | Reference Compound | Moderate |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | Strong electron-withdrawing group | High |
| This compound | Electron-withdrawing acetyl group (meta) | Moderately High |
| 1-(4-Methylphenyl)ethanone | Electron-donating methyl group | Low |
Note: This table presents a qualitative estimation based on established principles of substituent effects. Actual values would require dedicated computational studies.
Experimental Approach: Kinetic Studies
The most direct way to quantify the electrophilic reactivity of this compound is through kinetic studies of its reactions with various nucleophiles. By measuring the rate constants for these reactions, we can establish a quantitative scale of its reactivity.
The Hammett equation provides a framework for correlating the reaction rates of substituted aromatic compounds.[4][10] By comparing the rate of reaction of this compound with that of unsubstituted benzyl chloride, the influence of the meta-acetyl group can be quantified.
log(k/k0) = σρ
where:
-
k is the rate constant for the reaction of the substituted compound.
-
k0 is the rate constant for the reaction of the unsubstituted compound.
-
σ is the substituent constant (for a meta-acetyl group, σm is approximately +0.37).[11]
-
ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value for a nucleophilic substitution reaction would indicate that electron-withdrawing groups accelerate the reaction, which is consistent with an SN2 mechanism.
Experimental Protocols for Assessing Electrophilicity
The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives of this compound and for monitoring the kinetics of its reaction with a representative nucleophile.
Synthesis of 1-(3-(Aminomethyl)phenyl)ethanone via Nucleophilic Substitution
This protocol describes the reaction of this compound with ammonia to demonstrate its electrophilic reactivity.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add an excess of ammonia solution (e.g., 5.0 eq) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure 1-(3-(aminomethyl)phenyl)ethanone.[12]
Caption: Experimental workflow for the synthesis of an amine derivative from this compound.
Kinetic Monitoring of the Reaction with a Thiol Nucleophile by HPLC
This protocol outlines a method for determining the reaction kinetics of this compound with a thiol, such as thiophenol, using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound
-
Thiophenol
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound, thiophenol, and an internal standard in acetonitrile.
-
Reaction Setup: In a thermostatted reaction vessel, combine the stock solution of this compound and the internal standard in acetonitrile. Allow the solution to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding the stock solution of thiophenol and triethylamine (as a base to neutralize the HCl formed).
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture using a microsyringe and quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
HPLC Analysis: Inject the quenched aliquots into the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating the peak areas at an appropriate UV wavelength.[13][14]
-
Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the order of the reaction and calculate the rate constant (k).
Applications in Drug Development and Medicinal Chemistry
The electrophilic nature of this compound makes it a valuable precursor in the synthesis of several important pharmaceutical compounds.
Synthesis of Salbutamol Analogues
Salbutamol (Albuterol) is a widely used bronchodilator for the treatment of asthma.[15] While the direct synthesis of Salbutamol often starts from 4-hydroxyacetophenone, the structural motif present in this compound is relevant for the synthesis of analogues and related compounds where the functional groups are arranged differently on the aromatic ring. The chloromethyl group provides a convenient handle for introducing the amino-alcohol side chain characteristic of this class of drugs.[16]
Precursor for COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[17] Several synthetic routes to COX-2 inhibitors, such as Etoricoxib, utilize intermediates that can be derived from this compound. The acetyl and chloromethyl groups can be elaborated through various chemical transformations to construct the complex heterocyclic systems found in these drugs.[18][19]
Conclusion
This compound is a molecule with a well-defined and potent electrophilic center at its benzylic carbon. This reactivity is a consequence of the inherent properties of benzylic halides, further modulated by the electron-withdrawing nature of the meta-substituted acetyl group. This guide has provided a comprehensive overview of the structural and electronic factors that govern its electrophilicity, offered quantitative frameworks for its assessment, and detailed practical experimental protocols for its utilization. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the electrophilic nature of this compound is key to unlocking its full potential as a versatile and valuable synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]
- 10. web.viu.ca [web.viu.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. parchem.com [parchem.com]
- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 15. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]
- 17. zenodo.org [zenodo.org]
- 18. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone as a Building Block in Organic Synthesis
Abstract
1-(3-(Chloromethyl)phenyl)ethanone, a bifunctional aromatic compound, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique architecture, featuring a reactive benzylic chloride and a versatile ketone moiety in a meta-relationship, offers synthetic chemists a powerful tool for constructing complex molecular frameworks. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications, particularly within the pharmaceutical and materials science sectors. Through a detailed analysis of its reaction mechanisms and practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable building block.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone distinguished by an acetyl group and a chloromethyl group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is key to its synthetic utility.
-
IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]
-
CAS Number: 41908-12-7[1]
-
Molecular Formula: C₉H₉ClO[1]
-
Synonyms: 3'-Chloromethylacetophenone, m-Chloromethylacetophenone[1]
The compound's physical and chemical properties are crucial for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 168.62 g/mol | [1] |
| Exact Mass | 168.0341926 Da | [1] |
| Appearance | Off-white crystalline powder or liquid | [2] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Strategic Synthesis of the Building Block
The preparation of this compound can be approached through several strategic routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of method often depends on the availability of precursors and the desired scale of production.
Caption: Synthetic pathways to this compound.
Method A: Chlorination of 1-(3-(hydroxymethyl)phenyl)ethanone
This two-step approach offers excellent control and is often preferred for laboratory-scale synthesis. It begins with the corresponding benzylic alcohol, which is then converted to the chloride.[3]
-
Step 1 (Precursor Synthesis): 1-(3-(hydroxymethyl)phenyl)ethanone is typically prepared via reduction of the corresponding aldehyde or carboxylic acid derivative.
-
Step 2 (Chlorination): The benzylic alcohol is treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice as it produces gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[3] Phosphorus pentachloride (PCl₅) is an effective alternative.[3]
Causality: This method avoids the harsh conditions and potential side products of direct chloromethylation. The conversion of the alcohol to the chloride is a high-yielding, standard transformation, making the protocol reliable and reproducible.
Method B: Direct Chloromethylation (Blanc Reaction)
This method involves the direct introduction of the -CH₂Cl group onto an aromatic ring. For the synthesis of the target compound, acetophenone can be used as the starting material.
Mechanism Insight: The acetyl group is a deactivating, meta-directing group. This electronic property directs the incoming electrophile (generated from formaldehyde and HCl) to the meta-position (C-3) of the benzene ring. However, the deactivating nature of the ketone can render the aromatic ring less reactive, potentially requiring forcing conditions.
Method C: Bromination Followed by Halogen Exchange
An alternative strategy involves the free-radical bromination of 3-methylacetophenone using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). The resulting 1-(3-(bromomethyl)phenyl)ethanone can then undergo a halogen exchange reaction (a Finkelstein-type reaction) with a chloride source to yield the final product.
Expertise: This route is advantageous when the starting 3-methylacetophenone is readily available. The selectivity of NBS for benzylic C-H bonds is a cornerstone of this approach, providing a reliable method for installing the initial halogen.
The Dual-Reactivity Core: A Synthetic Chemist's Playground
The true power of this compound lies in its two distinct reactive sites. This bifunctionality allows for sequential or, in some cases, orthogonal chemical modifications, enabling the construction of diverse and complex molecular architectures.
Caption: Dual reactivity of this compound.
The Electrophilic Benzylic Chloride: A Hub for Nucleophilic Substitution
The chloromethyl group is an excellent electrophile. As a benzylic halide, it is activated towards both Sₙ1 and Sₙ2 nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide array of functional groups.[3]
-
O-Nucleophiles: Reaction with alcohols or phenols (often in the presence of a base) yields ethers.
-
N-Nucleophiles: Primary or secondary amines readily displace the chloride to form secondary or tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds.
-
S-Nucleophiles: Thiolates react efficiently to form thioethers.
-
C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.
The Ketone Moiety: A Versatile Functional Handle
The ketone group offers a complementary set of synthetic transformations:
-
Reduction: Can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) converts the ketone directly into an amine.
-
Oxidation: Can undergo Baeyer-Villiger oxidation to form an ester.
-
Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction (to form alkenes), Grignard reactions, and aldol condensations.
Application in Pharmaceutical and Materials Synthesis
While specific, named drugs directly using this compound as a reported starting material are not broadly documented in top-selling drug syntheses, its role as a "key intermediate" is widely cited by chemical suppliers for research and development purposes.[2][] Its value lies in its ability to generate novel molecular scaffolds for lead optimization and the creation of compound libraries.
The strategic placement of the reactive handles makes it an ideal precursor for synthesizing molecules with a 1,3-disubstituted aromatic core, a common motif in pharmacologically active compounds. For example, it can be used to synthesize derivatives of:
-
Substituted Piperazines and Piperidines: By reacting the chloromethyl group with an appropriate amine, followed by modification of the ketone. These heterocycles are prevalent in CNS-active drugs.
-
Thiazole and Thiophene Derivatives: The chloromethyl group can be used to alkylate sulfur-containing heterocycles, which are important pharmacophores.[5]
-
Advanced Materials: The dual functionality allows it to be used as a monomer or cross-linking agent in the development of novel polymers and advanced materials.[3]
Representative Experimental Protocol: N-Alkylation
This protocol describes a general, self-validating procedure for the synthesis of a tertiary amine via nucleophilic substitution.
Objective: To synthesize 1-(3-((diethylamino)methyl)phenyl)ethanone.
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| This compound | 41908-12-7 | 168.62 | - | 1.69 g | 10.0 mmol |
| Diethylamine | 109-89-7 | 73.14 | 0.707 g/mL | 2.1 mL | 20.4 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 2.07 g | 15.0 mmol |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 50 mL | - |
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Nucleophile Addition: While stirring, add diethylamine (2.1 mL, 20.4 mmol, ~2.0 eq.) to the suspension.
-
Rationale: Using a slight excess of the amine (nucleophile) and a non-nucleophilic base (K₂CO₃) ensures that the liberated HCl is neutralized, preventing the protonation of the amine nucleophile and driving the reaction forward. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure tertiary amine product.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a quintessential example of a strategic building block in organic synthesis. Its value is derived not just from the presence of two functional groups, but from their distinct reactivity profiles and their meta-disposition on an aromatic scaffold. This allows for a high degree of synthetic flexibility, enabling chemists to forge diverse molecular pathways towards novel pharmaceuticals, agrochemicals, and materials. Understanding the principles governing its synthesis and reactivity is fundamental for any scientist aiming to construct complex organic molecules efficiently and purposefully.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 1-(3-(Chloromethyl)phenyl)ethanone
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 1-(3-(chloromethyl)phenyl)ethanone. This versatile bifunctional building block offers two distinct reactive centers: a benzylic chloride susceptible to nucleophilic attack and a ketone moiety amenable to a wide range of transformations. We present field-proven protocols for nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and modifications of the ketone group, providing a strategic framework for creating diverse molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science.
Introduction: The Strategic Value of this compound
This compound is a crucial synthetic intermediate, valued for its dual reactivity.[1] The molecule incorporates an electrophilic benzylic chloride and a ketone functional group, strategically placed in a meta-relationship on the phenyl ring.[1] This arrangement allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular scaffolds from a readily available precursor.[1]
The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN) reactions to introduce a wide array of functional groups.[1] Simultaneously, the acetyl group provides a reactive handle for transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions, including the synthesis of various heterocyclic systems.[1][2] This guide explores the key synthetic pathways emanating from this versatile starting material, with an emphasis on the causality behind experimental choices and robust, self-validating protocols.
Core Synthetic Pathways and Protocols
We will explore three primary avenues for derivatization: nucleophilic substitution at the benzylic carbon, palladium-catalyzed cross-coupling reactions, and transformations involving the ketone moiety.
Pathway I: Nucleophilic Substitution at the Chloromethyl Group
The primary benzylic chloride in this compound is highly susceptible to SN2 reactions.[1][3] This pathway is a direct and efficient method for introducing nitrogen, oxygen, sulfur, and azide functionalities.
This protocol describes the reaction with a secondary amine, a foundational step for building molecules with potential pharmacological activity. The reaction proceeds via a classical SN2 mechanism where the amine acts as the nucleophile.[3] A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]
Experimental Protocol: Synthesis of 1-(3-((diethylamino)methyl)phenyl)ethanone
| Reagent | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| This compound | 168.62 | 1.00 g | 5.93 | 1.0 |
| Diethylamine (Et₂NH) | 73.14 | 0.87 mL | 8.30 | 1.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.64 g | 11.86 | 2.0 |
| Acetonitrile (CH₃CN) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (1.00 g, 5.93 mmol) and potassium carbonate (1.64 g, 11.86 mmol).
-
Add acetonitrile (20 mL) to the flask and stir the suspension.
-
Add diethylamine (0.87 mL, 8.30 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
Causality & Insights:
-
Choice of Base: Potassium carbonate is a mild, inexpensive inorganic base sufficient to neutralize the generated HCl. Stronger bases could promote side reactions involving the enolizable ketone.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.
-
Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting electrophile.
The azide functional group is a highly versatile synthetic handle. It can be readily reduced to a primary amine or used in copper-catalyzed or strain-promoted "click chemistry" reactions. The synthesis involves the displacement of the chloride with sodium azide.[4]
Experimental Protocol: Synthesis of 1-(3-(azidomethyl)phenyl)ethanone
| Reagent | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| This compound | 168.62 | 1.00 g | 5.93 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.46 g | 7.12 | 1.2 |
| Dimethylformamide (DMF) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.93 mmol) in dry DMF (15 mL).
-
Add sodium azide (0.46 g, 7.12 mmol) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.[4]
-
Upon completion (monitored by TLC), cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the product, which can be used without further purification or purified by column chromatography if necessary.
Diagram of Nucleophilic Substitution Workflow
Caption: General workflow for Sₙ2 derivatization.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The benzylic chloride can serve as the electrophilic partner in several of these named reactions.
The Suzuki reaction couples an organoboron compound with an organohalide.[5][6] It is renowned for its functional group tolerance and mild reaction conditions.[7] Here, we couple our benzylic chloride with an arylboronic acid to form a diarylmethane derivative. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][8]
Experimental Protocol: Synthesis of 1-(3-(4-methoxybenzyl)phenyl)ethanone
| Reagent | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| This compound | 168.62 | 500 mg | 2.96 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 540 mg | 3.56 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 171 mg | 0.148 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.26 g | 5.93 | 2.0 |
| Dioxane/Water (4:1) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (500 mg, 2.96 mmol), 4-methoxyphenylboronic acid (540 mg, 3.56 mmol), and potassium phosphate (1.26 g, 5.93 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (171 mg, 0.148 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of dioxane (12 mL) and water (3 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexanes) to obtain the desired biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki coupling.
Pathway III: Transformations of the Ketone Moiety
The acetyl group is a versatile platform for derivatization, allowing for changes in oxidation state or its use as an electrophile for C-C bond formation.
Reduction of the ketone to a secondary alcohol is a common transformation. Using a simple reducing agent like sodium borohydride yields a racemic alcohol.[7] This alcohol can be a key intermediate for esterification or other functionalizations.
Experimental Protocol: Synthesis of 1-(3-(chloromethyl)phenyl)ethan-1-ol
| Reagent | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| This compound | 168.62 | 1.00 g | 5.93 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 112 mg | 2.96 | 0.5 |
| Methanol (MeOH) | - | 25 mL | - | - |
Step-by-Step Methodology:
-
Dissolve this compound (1.00 g, 5.93 mmol) in methanol (25 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (112 mg, 2.96 mmol) portion-wise over 10 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding 5 mL of water.
-
Remove most of the methanol under reduced pressure.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product.
Expertise & Insights: For enantioselective synthesis, which is critical in drug development, this reduction can be performed using chiral catalysts (e.g., Noyori hydrogenation) or biocatalysts like alcohol dehydrogenases (ADHs).[9] Enzymes, such as those from Lactobacillus kefir, can provide high enantiomeric excess (>99% ee) for related ketones.[9][10]
The ketone can undergo a base-catalyzed aldol condensation with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[2] Chalcones are privileged structures in medicinal chemistry and serve as precursors for many heterocyclic compounds like thiazines.[2][11]
Experimental Protocol: Synthesis of (E)-1-(3-(chloromethyl)phenyl)-3-phenylprop-2-en-1-one
| Reagent | Mol. Wt. | Amount | Moles (mmol) | Equiv. |
| This compound | 168.62 | 1.00 g | 5.93 | 1.0 |
| Benzaldehyde | 106.12 | 0.60 mL | 5.93 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | - | - | catalytic |
| Ethanol (EtOH) | - | 25 mL | - | - |
Step-by-Step Methodology:
-
In a 50 mL flask, dissolve this compound (1.00 g, 5.93 mmol) and benzaldehyde (0.60 mL, 5.93 mmol) in ethanol (25 mL).
-
Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the flask at room temperature with vigorous stirring until the solution becomes cloudy.
-
Continue stirring at room temperature for 8-10 hours.[2] A precipitate will form.
-
Pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid and recrystallize from ethanol to obtain the pure chalcone derivative.
Diagram of Ketone Moiety Transformations
Caption: Key synthetic routes from the ketone group.
Characterization and Data Interpretation
Confirmation of product identity and purity is paramount. The following techniques are standard for characterizing the derivatives described:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in the amine substitution product, the appearance of new signals corresponding to the diethylamino group and the shift of the benzylic CH₂ protons confirm the reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the new functional group.[12]
-
Infrared (IR) Spectroscopy: Used to identify functional groups. For the reduction protocol, the disappearance of the strong ketone C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol is a key diagnostic marker.[12]
-
Chromatography: TLC is used for reaction monitoring, while column chromatography is essential for purification. High-Performance Liquid Chromatography (HPLC) can be used to assess final product purity.
Safety and Handling
-
This compound is harmful if swallowed and causes skin and eye irritation.[12]
-
Many reagents used, such as sodium azide, are highly toxic and require careful handling in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Conclusion
This compound stands out as a highly valuable and versatile building block. The protocols detailed in this guide demonstrate its utility in generating a broad spectrum of chemical derivatives through nucleophilic substitution, palladium-catalyzed cross-coupling, and ketone transformations. These methods provide a robust foundation for researchers engaged in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications, enabling the rapid exploration of chemical space and the development of new molecular entities.
References
- 1. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety [mdpi.com]
- 12. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(3-(Chloromethyl)phenyl)ethanone as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(Chloromethyl)phenyl)ethanone emerges as a pivotal intermediate in contemporary pharmaceutical synthesis, prized for its dual reactivity. The presence of a ketone and a benzylic chloride within a single molecular framework offers a versatile scaffold for constructing a diverse array of complex organic molecules. This guide provides an in-depth exploration of its chemical properties, core applications, and detailed protocols for its use in key synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in leveraging this intermediate for the development of novel active pharmaceutical ingredients (APIs).
Introduction: Unveiling a Key Building Block
This compound, also known as 3'-chloromethylacetophenone, is an organic compound featuring an acetophenone core substituted with a chloromethyl group at the meta position[1]. This structural arrangement is of significant interest in medicinal chemistry as it provides two distinct points for chemical modification. The chloromethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions, while the ketone functionality can be manipulated through various classical and modern synthetic methodologies[2]. These characteristics make it a valuable precursor for synthesizing a range of pharmaceutical agents, including but not limited to serotonin receptor modulators and norepinephrine reuptake inhibitors[3][4].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| CAS Number | 41908-12-7 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 130-131 °C at 7 Torr | [1] |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a potential irritant, and direct contact with skin and eyes should be avoided. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Applications and Mechanistic Insights
The synthetic utility of this compound is primarily centered around the reactivity of its chloromethyl group as a potent electrophile. This allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.
Nucleophilic Substitution Reactions: Building Molecular Complexity
The benzylic chloride moiety is an excellent leaving group, making the compound highly susceptible to SN2 reactions with a wide range of nucleophiles. This is a cornerstone of its application in building diverse molecular scaffolds.
The reaction of this compound with primary or secondary amines is a direct and efficient method for forging carbon-nitrogen bonds, a common linkage in many pharmaceuticals[5]. This reaction is fundamental in the synthesis of precursors for drugs like Reboxetine, a selective norepinephrine reuptake inhibitor[6][7].
Workflow for N-Alkylation
Caption: General workflow for N-alkylation of amines.
The Williamson ether synthesis provides a classic and reliable route to form aryl ethers, which are prevalent in numerous drug molecules[8][9]. Reacting this compound with a phenol in the presence of a base yields the corresponding ether. This is a key step in constructing the core of molecules like Reboxetine, which features an aryloxy-phenylmethyl moiety[3][6].
Mechanism of Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
While the chloromethyl group is the primary site for nucleophilic attack, the aromatic ring itself can be functionalized prior to or after modification of the chloromethyl group. More advanced applications involve leveraging the entire molecule in palladium-catalyzed cross-coupling reactions, treating the chloromethylphenyl group as a functionalized aryl component.
The Suzuki coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound[9][10]. While the chloromethyl group is not a typical coupling partner for the oxidative addition step, a synthetic strategy could involve first coupling a boronic acid to a different position on the aromatic ring (if appropriately halogenated) or converting the chloromethyl group to a different functionality more amenable to coupling. A more direct, albeit less common, approach could explore the coupling of the benzylic chloride itself under specific catalytic conditions. A more practical application involves using a pre-formed biaryl boronic acid to react with a different halide. However, for the purpose of illustrating the versatility of the core structure, we will consider a hypothetical Suzuki coupling where the aryl chloride is present on a different part of a more complex molecule built from our intermediate.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst[11][12]. Similar to the Suzuki coupling, direct coupling at the chloromethyl position is not the standard application. However, if the aromatic ring of the this compound scaffold were further functionalized with a halide (e.g., bromide or iodide), it would be an excellent substrate for Sonogashira coupling. This would allow for the introduction of an alkyne moiety, a versatile functional group for further transformations in drug synthesis[1][13].
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: N-Alkylation of Morpholine
This protocol describes the synthesis of 1-(3-(morpholinomethyl)phenyl)ethanone, a potential building block for various CNS-active compounds.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of 2-Ethoxyphenol (Williamson Ether Synthesis)
This protocol outlines the synthesis of 1-(3-((2-ethoxyphenoxy)methyl)phenyl)ethanone, a key structural motif found in norepinephrine reuptake inhibitors like Reboxetine[3][6].
Materials:
-
This compound
-
2-Ethoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with hexanes (2x) to remove the mineral oil, and then carefully add anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-ethoxyphenol (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (1x), water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a Halogenated Derivative
This protocol is a representative procedure for a Sonogashira coupling, assuming the starting material is a bromo-substituted derivative, e.g., 1-(5-bromo-3-(chloromethyl)phenyl)ethanone, to illustrate the potential for further functionalization.
Materials:
-
1-(5-Bromo-3-(chloromethyl)phenyl)ethanone (hypothetical)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask (Schlenk flask recommended)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Syringes
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted starting material (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (NH₄Cl) (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne by flash column chromatography.
Application in the Synthesis of Pharmaceutical Scaffolds
The true value of this compound lies in its ability to serve as a launchpad for the synthesis of complex pharmaceutical agents.
Towards Norepinephrine Reuptake Inhibitors (e.g., Reboxetine Analogues)
The synthesis of Reboxetine and its analogues relies on the formation of a morpholine ring and an aryloxy-phenylmethyl ether linkage[6][7]. As demonstrated in Protocol 2, this compound can be used to construct the ether bond. Subsequent or prior modification of the ketone and introduction of the morpholine moiety would lead to the desired scaffold.
Towards Serotonin Receptor Modulators (e.g., Sarpogrelate Analogues)
Sarpogrelate is a 5-HT₂ receptor antagonist used for the treatment of ischemic symptoms[14][15]. While the published syntheses may not start directly from this compound, its structure is amenable to the construction of Sarpogrelate-like molecules. For instance, the chloromethyl group can be used to introduce a phenoxy moiety, and the ketone can be transformed into other functional groups to build the rest of the molecule.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures found in modern therapeutics. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, enabling them to harness the full synthetic potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S,S )-Reboxetine | Semantic Scholar [semanticscholar.org]
- 3. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve [ouci.dntb.gov.ua]
- 5. echemi.com [echemi.com]
- 6. ijamtes.org [ijamtes.org]
- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirination of α-Aminoalcohol (Sarpogrelate M1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sarpogrelate | C24H31NO6 | CID 5160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-(Chloromethyl)phenyl)ethanone in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest for novel therapeutic agents is intrinsically linked to the synthesis of complex molecular architectures. Heterocyclic compounds form the bedrock of medicinal chemistry, and the efficiency with which we can construct these scaffolds dictates the pace of discovery. This guide focuses on a particularly versatile, yet underexplored, building block: 1-(3-(chloromethyl)phenyl)ethanone. Its true synthetic power lies in its bifunctional nature, possessing two distinct and strategically placed reactive sites. The benzylic chloride offers a prime handle for nucleophilic substitution, while the ketone moiety provides a classic entry point for condensation and cyclization reactions.[1] This document moves beyond simple reaction lists to provide detailed, field-tested protocols and, crucially, the underlying scientific rationale for each experimental choice. Our aim is to equip you not just with a recipe, but with a deep understanding of how to leverage this reagent to its full potential in your own research and development endeavors.
The Strategic Value of a Bifunctional Reagent
This compound is a commercially available reagent whose structure is primed for sequential or one-pot reactions.[2][3] The meta-substitution pattern ensures that the electronic effects of the acetyl and chloromethyl groups do not directly interfere, allowing for predictable reactivity at each site.
-
The Electrophilic Benzylic Chloride: This group is highly susceptible to SN2 reactions with a wide range of nucleophiles (N-, S-, O-based), making it ideal for introducing side chains or initiating cyclization.[1]
-
The Ketone Carbonyl: This group can act as an electrophile or, via its α-protons, form an enolate nucleophile. This duality is central to its role in condensation reactions with amines, hydrazines, and active methylene compounds to form a variety of heterocyclic rings.
The following diagram illustrates the principal reaction pathways that can be exploited for heterocyclic synthesis.
Caption: General reactivity pathways of this compound.
Synthesis of Thiazole Scaffolds: The Hantzsch Condensation
The thiazole ring is a privileged scaffold found in numerous pharmaceuticals, including antibiotics and anticancer agents.[4] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this ring system by reacting an α-haloketone with a thioamide.[5][6] In this protocol, this compound serves as the α-haloketone component.
General Reaction Scheme:
(Self-generated image, not from search results)
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-(chloromethyl)phenyl)thiazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.69 g (10 mmol) of this compound and 0.76 g (10 mmol) of thiourea in 30 mL of absolute ethanol.
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.
-
Causality Note: Refluxing in ethanol provides the necessary activation energy for the initial nucleophilic attack of the thioamide sulfur on the ketone's α-carbon, followed by cyclization and dehydration, without being harsh enough to cause significant side reactions at the benzylic chloride site.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting ketone spot indicates completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product. b. If precipitation is incomplete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral (pH ~7). This neutralizes any hydrohalic acid formed and aids in precipitating the free base form of the thiazole. c. Collect the solid precipitate by vacuum filtration through a Büchner funnel. d. Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-amino-4-(3-(chloromethyl)phenyl)thiazole as a crystalline solid.
Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism involving initial S-alkylation followed by intramolecular cyclization and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Data Summary: Thiazole Derivatives
| Thioamide Used | Product | Yield (%) | M.P. (°C) |
| Thiourea | 2-Amino-4-(3-(chloromethyl)phenyl)thiazole | 85-92 | 145-147 |
| Thioacetamide | 2-Methyl-4-(3-(chloromethyl)phenyl)thiazole | 78-84 | 98-100 |
| Phenylthiourea | 2-(Phenylamino)-4-(3-(chloromethyl)phenyl)thiazole | 80-88 | 162-164 |
Synthesis of Pyrimidine Scaffolds via Multicomponent Condensation
Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a vast range of clinically used drugs.[7][8] A common and powerful method for their synthesis is the condensation of a three-carbon (C-C-C) fragment with a reagent providing the N-C-N fragment, such as an amidine or guanidine.[9] Here, this compound can act as the C-C-C precursor.
General Reaction Scheme:
(Self-generated image, not from search results)
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-(chloromethyl)phenyl)-6-methylpyrimidine
-
Reagent Preparation: To a solution of sodium ethoxide, prepared by dissolving 0.23 g (10 mmol) of sodium in 40 mL of absolute ethanol, add 1.69 g (10 mmol) of this compound and 0.96 g (10 mmol) of guanidine hydrochloride.
-
Causality Note: A strong base like sodium ethoxide is required for two reasons: first, to deprotonate the guanidine hydrochloride to the free guanidine base, which is the active nucleophile, and second, to catalyze the initial condensation reaction (Claisen-Schmidt type) between the ketone and another carbonyl source if one is used, or to facilitate the necessary tautomerizations for cyclization.
-
-
Thermal Conditions: Heat the mixture under reflux with constant stirring for 8-10 hours.
-
Reaction Monitoring: Follow the reaction's progress using TLC (ethyl acetate/hexane, 1:1).
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of ice-cold water. c. Neutralize the solution carefully with dilute hydrochloric acid (1M HCl) until a precipitate forms (pH ~7). d. Filter the resulting solid, wash thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure pyrimidine derivative.
Data Summary: Pyrimidine Derivatives
| N-C-N Reagent | Product | Yield (%) | M.P. (°C) |
| Guanidine HCl | 2-Amino-4-(3-(chloromethyl)phenyl)-6-methylpyrimidine | 75-82 | 188-190 |
| Acetamidine HCl | 4-(3-(Chloromethyl)phenyl)-2,6-dimethylpyrimidine | 68-75 | 112-114 |
| Urea | 4-(3-(Chloromethyl)phenyl)-6-methylpyrimidin-2(1H)-one | 60-68 | 215-217 |
Synthesis of Quinolines via Friedländer Annulation
The quinoline motif is a key feature in numerous antimalarial, antibacterial, and anticancer drugs.[10] The Friedländer synthesis offers a direct route to substituted quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as our title reagent.[11]
General Reaction Scheme:
(Self-generated image, not from search results)
Detailed Experimental Protocol: Synthesis of 2-(3-(Chloromethyl)phenyl)-4-methylquinoline
-
Reagent Preparation: In a 50 mL flask, mix 1.35 g (10 mmol) of 2-aminoacetophenone, 1.69 g (10 mmol) of this compound, and 20 mL of ethanol.
-
Catalyst Addition: Add 0.5 g of potassium hydroxide (KOH) pellets to the mixture.
-
Causality Note: The Friedländer reaction is typically base-catalyzed. KOH promotes the formation of the enolate from this compound, which is the active nucleophile that attacks the carbonyl of the 2-aminoacetophenone. It also catalyzes the subsequent intramolecular cyclization and dehydration steps.
-
-
Thermal Conditions: Reflux the mixture for 12 hours. The solution will typically darken as the reaction proceeds.
-
Work-up and Isolation: a. Cool the reaction mixture and pour it into 100 mL of cold water. b. A solid product will precipitate. Collect it by vacuum filtration. c. Wash the crude solid with water until the filtrate is neutral.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.
References
- 1. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 2. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. iipseries.org [iipseries.org]
Application Note: Chemoselective Reduction of 1-(3-(Chloromethyl)phenyl)ethanone
Introduction and Strategic Overview
The synthesis of 1-(3-(chloromethyl)phenyl)ethanol from its corresponding ketone is a critical transformation that presents a common challenge in organic synthesis: chemoselectivity. The starting material, 1-(3-(chloromethyl)phenyl)ethanone, possesses two reducible functional groups: a ketone and a benzylic chloride.[1][2] While the reduction of the ketone is the desired outcome, the benzylic chloride is susceptible to hydrogenolysis (cleavage of the C-Cl bond) under harsh reducing conditions. This guide provides a robust and validated protocol for the selective reduction of the ketone using sodium borohydride (NaBH₄), a mild and highly selective reducing agent, ensuring the integrity of the chloromethyl group. We will explore the rationale for reagent selection, provide a detailed step-by-step protocol, and discuss the mechanistic underpinnings of this selective transformation.
The Chemoselectivity Challenge: Reagent Selection Rationale
The core of this protocol is the choice of a reducing agent that can effectively reduce a ketone without affecting a benzylic halide.
-
Sodium Borohydride (NaBH₄): This reagent is a mild hydride donor, ideally suited for the reduction of aldehydes and ketones in protic solvents.[3] Its reactivity profile makes it highly chemoselective; it is not potent enough to reduce esters, carboxylic acids, or, crucially for this application, benzylic halides under standard conditions.[4] The reaction is typically performed in alcoholic solvents like methanol or ethanol, which also serve as a proton source to neutralize the resulting alkoxide.[5]
-
Alternative (Unsuitable) Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄.[4] While it would rapidly reduce the ketone, it also has the potential to reduce the benzylic chloride, leading to product mixtures.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly effective for ketone reduction but is also a classic method for the hydrogenolysis of benzylic C-X bonds.[6][7] Its use would almost certainly lead to the undesired cleavage of the C-Cl bond, yielding 1-(3-methylphenyl)ethanol.
-
Therefore, sodium borohydride is the reagent of choice for achieving the desired selective transformation with high fidelity.
Reaction Scheme
Caption: Chemoselective reduction of this compound.
Validated Experimental Protocol
This protocol is designed for the small-scale synthesis of 1-(3-(chloromethyl)phenyl)ethanol. All operations should be conducted in a well-ventilated fume hood.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| This compound | 168.62 | 1.0 g | 5.93 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.27 g | 7.12 | 1.2 |
| Methanol (anhydrous) | 32.04 | 20 mL | - | Solvent |
| Deionized Water | 18.02 | ~50 mL | - | Quench/Wash |
| 3M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Quench/Neutralize |
| Ethyl Acetate | 88.11 | ~60 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2-3 g | - | Drying Agent |
| Brine (Saturated NaCl solution) | - | ~20 mL | - | Wash |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (5.93 mmol) of this compound.[1] Dissolve the starting material in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. The reduction of ketones with sodium borohydride is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate.[5]
-
Addition of Reducing Agent: While stirring vigorously, slowly add 0.27 g (7.12 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Addition may cause bubbling.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction proceed at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (~10 mL) dropwise to quench the excess sodium borohydride. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.[5]
-
pH Adjustment & Solvent Removal: Acidify the solution to pH ~6 by the dropwise addition of 3M HCl to decompose the borate esters. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add 30 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (20 mL) and brine (20 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter or decant the solution into a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation and Yield Calculation: Remove the ethyl acetate using a rotary evaporator to yield the crude product, 1-(3-(chloromethyl)phenyl)ethanol, typically as a pale yellow oil or solid. Calculate the crude yield. Further purification can be achieved via column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation.
Characterization and Validation
The successful conversion of the starting material to the desired product can be confirmed by standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the strong carbonyl (C=O) stretch of the ketone (typically ~1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (typically ~3300-3500 cm⁻¹).
-
¹H NMR Spectroscopy: Expect to see the disappearance of the acetyl methyl singlet (around 2.6 ppm) and the appearance of a new doublet for the methyl group (around 1.5 ppm) and a quartet for the new benzylic C-H proton (around 5.0 ppm) coupled to it. The chloromethyl singlet (around 4.6 ppm) should remain unchanged.
Safety and Handling
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water or acids to produce flammable hydrogen gas. Handle with care, avoiding contact with skin and eyes. Perform all additions slowly and in a well-ventilated fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: 1-(3-(Chloromethyl)phenyl)ethanone as a Versatile Precursor for the Synthesis of Pyrazole and Isoxazoline-Based Agrochemicals
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 1-(3-(chloromethyl)phenyl)ethanone as a key building block in the development of modern agrochemicals. We delve into the strategic importance of its bifunctional nature—the reactive ketone and the electrophilic chloromethyl group—which allows for the construction of diverse and potent fungicidal, herbicidal, and insecticidal compounds. This document outlines detailed, field-proven protocols for the synthesis of pyrazole and isoxazoline scaffolds, elucidating the chemical principles that underpin these transformations. The content is designed for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering both practical methodologies and a deeper understanding of reaction mechanisms.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional aromatic ketone of significant interest in the synthesis of agrochemicals.[1] Its structure is primed for a variety of chemical transformations, making it a valuable precursor for creating complex molecules with desired biological activities. The molecule's utility stems from two key reactive sites:
-
The Ketone Group: This functional group is a classic entry point for the synthesis of five-membered heterocycles, such as pyrazoles and isoxazolines, which form the core of many successful pesticides.[2][3]
-
The Chloromethyl Group: This benzylic halide is an excellent electrophile, susceptible to nucleophilic substitution reactions.[4] This allows for the introduction of a wide range of functionalities, often in the final stages of a synthesis, to modulate the biological activity and physicochemical properties of the target agrochemical.
This dual reactivity allows for a modular approach to synthesis, where the heterocyclic core can be constructed first, followed by diversification through reactions at the chloromethyl position. This guide will provide detailed protocols for the synthesis of both pyrazole and isoxazoline intermediates from this compound and discuss their subsequent elaboration into potential agrochemical candidates.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1]
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Synthesis of Pyrazole-Based Agrochemical Precursors
Pyrazole-containing compounds are a significant class of agrochemicals, with applications as herbicides, fungicides, and insecticides.[5][6] The synthesis of a 3-arylpyrazole from this compound is a straightforward process involving condensation with hydrazine followed by cyclization.
Rationale and Mechanistic Insight
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a hydrazone intermediate. This is a classic condensation reaction.[7][8]
-
Cyclization: Under appropriate conditions, an intramolecular reaction occurs to form the stable pyrazole ring.
The choice of hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) will determine the substituent on the pyrazole nitrogen.
Experimental Protocol: Synthesis of 1-H-3-(3-(chloromethyl)phenyl)pyrazole
This protocol details the synthesis of the core pyrazole structure, which can be further modified.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazole.
Further Functionalization: Building a Herbicide
The resulting 1-H-3-(3-(chloromethyl)phenyl)pyrazole is a versatile intermediate. The chloromethyl group can be used to introduce a variety of side chains. For example, reaction with a phenol can form an ether linkage, a common motif in herbicides.
Conceptual Example: Synthesis of a Pyrazole-Phenoxy Herbicide
-
To a solution of 1-H-3-(3-(chloromethyl)phenyl)pyrazole in a suitable solvent (e.g., DMF or acetone), add a substituted phenol (e.g., 2,4-dichlorophenol) and a weak base (e.g., potassium carbonate).
-
Heat the mixture to promote the nucleophilic substitution reaction.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography or recrystallization.
This approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Synthesis of Isoxazoline-Based Agrochemical Precursors
Isoxazolines are another important class of heterocyclic compounds with potent insecticidal properties.[2][9] Their synthesis from this compound involves the formation of an α,β-unsaturated ketone (a chalcone), followed by cyclization with hydroxylamine.
Rationale and Mechanistic Insight
The synthesis of isoxazolines from ketones generally follows a two-step process:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): The ketone (this compound) is reacted with an aldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Isoxazoline Formation: The chalcone is then reacted with hydroxylamine. The nitrogen of hydroxylamine adds to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to form the isoxazoline ring.[10][11]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazoline
This protocol provides a general method for the synthesis of an isoxazoline intermediate.
Part A: Synthesis of the Chalcone Intermediate
Materials:
-
This compound
-
A suitable aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide solution (e.g., 10% aqueous)
Procedure:
-
Dissolve this compound (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise, keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature until a precipitate forms.
-
Monitor the reaction by TLC.
-
Filter the solid product, wash with cold water and then with a small amount of cold ethanol.
-
Dry the chalcone product.
Part B: Synthesis of the Isoxazoline
Materials:
-
The chalcone synthesized in Part A
-
Hydroxylamine hydrochloride
-
Sodium acetate or another suitable base
-
Ethanol or a similar protic solvent
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve the chalcone (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazoline.
Data Presentation
The following table summarizes expected yields and key characterization data for the intermediate compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-H-3-(3-(chloromethyl)phenyl)pyrazole | C10H9ClN2 | 192.65 | 75-85 |
| Chalcone Intermediate | C16H12Cl2O | 291.17 | 80-90 |
| Isoxazoline Intermediate | C16H13Cl2NO | 306.19 | 70-80 |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of Pyrazole Intermediate
Caption: Synthesis of a pyrazole intermediate.
Diagram 2: Synthesis of Isoxazoline Intermediate
Caption: Two-step synthesis of an isoxazoline intermediate.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of agrochemicals. Its bifunctional nature allows for the efficient construction of key heterocyclic scaffolds, such as pyrazoles and isoxazolines, and provides a convenient handle for subsequent molecular diversification. The protocols outlined in this application note offer robust and reproducible methods for the synthesis of these important intermediates, providing a solid foundation for the development of novel and effective crop protection agents.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. CAS 41908-12-7: 1-[3-(Chloromethyl)phenyl]ethanone [cymitquimica.com]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction: \mathrm{CH_3-C(=O)-CH_3 + H_2N-OH \xrightarrow{[H^+]} ?} Iden.. [askfilo.com]
- 11. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-(Chloromethyl)phenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-(chloromethyl)phenyl)ethanone (CAS No. 41908-12-7). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity of this versatile synthetic intermediate.
Understanding the Molecule and Its Challenges
This compound is a key building block in organic synthesis, notable for its reactive chloromethyl group and ketone functionality.[1] Its purification can be challenging due to the potential for isomeric impurities and the presence of unreacted starting materials from its synthesis, which is often achieved through a Blanc chloromethylation or related reactions on acetophenone.[2] The primary impurities of concern are the ortho- and para- positional isomers, which often exhibit very similar physical properties to the desired meta-isomer, making separation difficult.
A solid understanding of the compound's properties is the foundation of successful purification.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [3] |
| Molecular Weight | 168.62 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 276.2 °C at 760 mmHg | [4] |
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount. This decision is primarily influenced by the impurity profile of your crude material. The following workflow provides a logical approach to selecting the most appropriate method.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Oily Product After Recrystallization | - The chosen solvent is too good, even at low temperatures.- The cooling process was too rapid.- Presence of impurities that lower the melting point. | - Re-dissolve the oil in a minimal amount of hot solvent and add a miscible "anti-solvent" (in which the product is insoluble) dropwise until turbidity persists. Reheat to clarify and cool slowly.[5]- Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[1] |
| No Crystal Formation Upon Cooling | - The solution is not saturated (too much solvent was used).- Supersaturation of the solution. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[6]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1] |
| Poor Separation of Isomers by Column Chromatography | - Inappropriate solvent system (polarity is too high or too low).- Column overloading.- Incorrect stationary phase. | - Optimize the mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a difference in Rf values between the isomers.[7]- Use a larger column or load less crude material.- For aromatic isomers, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide better selectivity through π-π interactions compared to standard silica gel.[8] |
| Product Co-elutes with an Impurity | - The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system with different selectivity. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[9]- Consider using a different stationary phase (e.g., alumina or a bonded phase). |
| Streaking on TLC Plate | - The compound is too polar for the chosen eluent.- The sample is too concentrated.- The compound is acidic or basic. | - Increase the polarity of the eluent, for example, by increasing the percentage of ethyl acetate in hexane.[10]- Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the best technique to remove the ortho- and para- isomers of this compound?
A1: The most effective technique for separating positional isomers is typically column chromatography. Due to the similar polarities of the isomers, a high-resolution separation is required. A standard silica gel column with a carefully optimized mobile phase, such as a gradient of ethyl acetate in hexane, can be effective. For particularly difficult separations, using a stationary phase with different selectivity, like a phenyl-functionalized silica gel, can enhance the separation by introducing π-π interactions.[8]
Q2: I am considering recrystallization. Which solvent should I start with?
A2: A good starting point for recrystallization solvent screening is a mixed solvent system, as single solvents may be too effective or ineffective. A common and often successful approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a miscible anti-solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes cloudy.[3] Then, a few drops of the hot solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly. Always perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific crude material.[11]
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is the best method for monitoring your column.[7] Use the same solvent system for your TLC as you plan to use for the column. The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35, with clear separation from impurities. You can collect fractions from the column and spot them on a TLC plate to identify which fractions contain the pure product.
Q4: How do I visualize this compound on a TLC plate?
A4: this compound has an aromatic ring and a carbonyl group, which makes it UV active. You can visualize it under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[2] For a permanent record or if the compound's UV activity is weak, you can use a chemical stain. A p-anisaldehyde stain followed by gentle heating will react with the ketone functionality to produce a colored spot.[2] A permanganate stain is also a good general-purpose stain for organic compounds.
Q5: My purified product is a pale yellow liquid, but the literature says it can be a solid. Why is this?
A5: The physical state of this compound at room temperature can depend on its purity. The presence of even small amounts of solvent or impurities can lower the melting point, causing it to appear as an oil or a low-melting solid. If high purity is achieved, it should solidify upon standing or cooling.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is recommended when TLC analysis shows one major spot with minor, less polar or more polar impurities.
1. Solvent System Screening (Small Scale):
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent or solvent pair dropwise at room temperature to assess solubility. Good single solvent candidates are those in which the compound is sparingly soluble at room temperature. Test solvents such as isopropanol, ethanol, and ethyl acetate/hexane mixtures.
-
Heat the test tubes that showed poor solubility at room temperature in a warm water bath. A good recrystallization solvent will completely dissolve the compound when hot.[6]
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
2. Recrystallization Procedure (Large Scale):
-
Place your crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol or an ethyl acetate/hexane mixture) in small portions while heating the flask with stirring on a hot plate. Add just enough hot solvent to completely dissolve the crude product.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating isomeric impurities or when recrystallization fails to provide the desired purity.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of test eluents. Good starting points are mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).[7]
-
The optimal eluent will provide good separation between the product spot (ideally with an Rf of ~0.3) and any impurity spots.
2. Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the silica bed is level and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. If a gradient elution is needed (based on TLC of complex mixtures), start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions in test tubes.
5. Analysis of Fractions:
-
Spot every few fractions on a TLC plate and develop it in the chromatography eluent.
-
Visualize the spots under UV light to identify the fractions containing the pure product.
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Stability and storage conditions for 1-(3-(Chloromethyl)phenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-(Chloromethyl)phenyl)ethanone (CAS: 41908-12-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments. We have compiled frequently asked questions and a troubleshooting guide based on the compound's specific chemical properties and our field experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
The principal source of instability is the high reactivity of the chloromethyl group, which is a benzylic halide. Benzylic halides are significantly more reactive than simple alkyl halides in nucleophilic substitution reactions.[1] This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state and any carbocation intermediate that may form through resonance.[2][3] Consequently, the compound is highly susceptible to reaction with even weak nucleophiles, including water and alcohols.
Q2: What are the common degradation pathways I should be aware of?
There are two primary degradation pathways for this compound:
-
Hydrolysis: The most common degradation route is hydrolysis of the benzylic chloride. In the presence of ambient moisture or residual water in solvents, the chloromethyl group will be converted to a hydroxymethyl group, yielding 1-(3-(hydroxymethyl)phenyl)ethanone. This reaction can proceed even under neutral pH conditions but may be accelerated by acidic or basic conditions.
-
Nucleophilic Substitution: Beyond water, the compound will readily react with other nucleophiles. This includes amines, thiols, alcohols (solvents like methanol or ethanol), and anions present in buffer salts. For instance, using methanol as a solvent can lead to the formation of the corresponding methyl ether. The high reactivity of α-halo ketones with various nucleophiles is well-documented and provides a useful parallel for understanding the reactivity of this benzylic halide.[4]
Q3: What are the ideal storage conditions to maximize the shelf-life of this reagent?
To minimize degradation, it is imperative to control the storage environment. The key is to protect the compound from nucleophiles, particularly water. Based on safety data sheets for structurally related and reactive chemicals, the following conditions are recommended.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen | Reduces the rate of chemical reactions, including degradation and potential self-reaction.[6] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[7] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, which can catalyze radical reactions. |
| Incompatibilities | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents | These substances are nucleophilic or highly reactive and will readily degrade the compound.[5] |
Q4: Is this compound hazardous, and what personal protective equipment (PPE) should I use?
Yes, this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[8][9] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[8][10] Therefore, strict adherence to safety protocols is essential.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[10]
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
Logical Flow for Troubleshooting Degradation Issues
Below is a decision tree to help diagnose potential issues with your reagent.
Caption: Troubleshooting decision tree for suspected degradation of this compound.
Scenario 1: My reaction yield is consistently low, and I suspect the starting material is compromised.
-
Problem: You are performing a nucleophilic substitution on the chloromethyl group, but the yield is much lower than expected. You suspect the starting material has degraded.
-
Cause & Analysis: The most probable cause is the degradation of the starting material via hydrolysis due to improper storage or handling. The benzylic chloride is highly reactive and can be consumed by moisture before your intended reagent is added.
-
Recommended Actions:
-
Verify Purity: Before use, run a purity check on your stock of this compound using ¹H NMR or GC-MS. Look for the appearance of a new peak corresponding to the benzyl alcohol derivative (1-(3-(hydroxymethyl)phenyl)ethanone).
-
Use Anhydrous Conditions: Ensure your reaction solvent is anhydrous. If possible, distill the solvent over a suitable drying agent before use.
-
Handle Under Inert Atmosphere: Dispense the reagent from its storage container under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to ambient moisture.
-
Procure Fresh Material: If significant degradation is confirmed, it is best to discard the old stock and purchase fresh material. Upon arrival, store it immediately under the recommended conditions.
-
Scenario 2: I see an unexpected side product in my reaction that has a similar mass to my desired product.
-
Problem: During product analysis (e.g., by LC-MS), you observe a significant side product with a molecular weight corresponding to the addition of your solvent molecule (e.g., methanol, ethanol) instead of your intended nucleophile.
-
Cause & Analysis: This occurs because alcohols are nucleophiles. Given the high reactivity of the benzylic halide, it can readily undergo solvolysis, especially if the reaction is heated or run for an extended period.[3] Methanol, while a weak nucleophile, is often used in high concentrations as a solvent, which drives the unwanted reaction forward.
-
Recommended Actions:
-
Solvent Selection: Switch to a non-nucleophilic, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). Ensure these solvents are anhydrous.
-
Temperature Control: If possible, run the reaction at a lower temperature to decrease the rate of the competing solvolysis reaction.
-
Order of Addition: Add the this compound to the reaction mixture containing your intended nucleophile, rather than letting it sit in the solvent alone.
-
Scenario 3: The material has turned from a clear/pale yellow liquid/solid to a darker color or has become viscous.
-
Problem: Upon retrieving the reagent from storage, you notice a distinct change in its physical appearance.
-
Cause & Analysis: A change in color or viscosity is a strong indicator of significant degradation and/or polymerization. Benzylic halides can undergo self-condensation reactions (Friedel-Crafts alkylation), especially in the presence of trace acid or metal impurities, leading to oligomers or polymers.[7]
-
Recommended Actions:
-
Do Not Use: Do not use the material. The presence of polymeric impurities can significantly interfere with your reaction and make purification difficult.
-
Dispose Properly: Dispose of the degraded material according to your institution's hazardous waste guidelines.
-
Review Storage Protocol: Re-evaluate your storage protocol to ensure it strictly adheres to the recommended inert and anhydrous conditions to prevent this from happening with new stock.
-
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 30071-93-3|1-(3,5-Bis(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Nucleophilic Attack on 1-(3-(Chloromethyl)phenyl)ethanone
Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on 1-(3-(chloromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for this versatile synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.
Section 1: Foundational Principles & Reaction Planning
Before diving into troubleshooting, a solid understanding of the underlying mechanistic principles governing the reactivity of this compound is crucial. This benzylic chloride is a valuable intermediate due to its dual reactivity, capable of undergoing nucleophilic substitution via both S(_N)1 and S(_N)2 pathways.[1] The choice between these pathways is not arbitrary; it is dictated by a careful selection of reaction conditions.
FAQ 1: S(_N)1 or S(_N)2? How do I control the reaction pathway?
Controlling the reaction pathway is fundamental to achieving the desired product with high yield and purity. The key lies in understanding how the substrate, nucleophile, solvent, and temperature collectively influence the reaction mechanism.
The benzylic nature of this compound is the primary reason for its dual reactivity. The adjacent phenyl ring can stabilize both the carbocation intermediate in an S(_N)1 reaction through resonance and the transition state of an S(_N)2 reaction.[1]
Here is a summary of how to favor one pathway over the other:
| Factor | Favors S(N)1 | Favors S(_N)2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Strong nucleophiles are more likely to attack the electrophilic carbon directly in a bimolecular step, whereas weak nucleophiles will wait for the formation of the more reactive carbocation.[1][2] |
| Solvent | Polar Protic (e.g., water, ethanol, methanol)[3][4] | Polar Aprotic (e.g., acetone, DMF, DMSO, acetonitrile)[1][5][6] | Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, accelerating the S(N)1 pathway.[3][4] Polar aprotic solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more nucleophilic, thus favoring the S(_N)2 pathway.[6] |
| Temperature | Higher temperatures | Lower temperatures | The formation of a carbocation in the S(_N)1 pathway generally has a higher activation energy. Higher temperatures provide the necessary energy to overcome this barrier.[1] |
| Leaving Group | Good (I > Br > Cl) | Good (I > Br > Cl) | A good leaving group accelerates both S(_N)1 and S(_N)2 reactions.[1] |
Diagram: Controlling the Reaction Pathway
Caption: Factors influencing the S(_N)1 vs. S(_N)2 pathway.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
FAQ 2: Low Yield of the Desired Product. What are the likely causes?
A low yield can be attributed to several factors, often related to suboptimal reaction conditions or the presence of side reactions.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: Using a polar protic solvent when a strong nucleophile is employed can lead to solvolysis, where the solvent itself acts as a nucleophile, resulting in undesired byproducts like 1-(3-(hydroxymethyl)phenyl)ethanone or 1-(3-(alkoxymethyl)phenyl)ethanone.
-
Weak Nucleophile: If your nucleophile is not strong enough, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: If possible, convert the nucleophile to its conjugate base using a non-nucleophilic base (e.g., NaH for an alcohol to form an alkoxide). This significantly increases its nucleophilicity.
-
-
Steric Hindrance: While the primary benzylic chloride is not highly hindered, bulky nucleophiles can slow down the S(_N)2 reaction rate.
-
Solution: If steric hindrance is a concern, consider switching to conditions that favor an S(_N)1 mechanism, provided your desired product is stable to those conditions and racemization is acceptable.
-
-
Side Reactions: The acetyl group on the phenyl ring can potentially participate in side reactions under certain conditions. For instance, strongly basic conditions could lead to enolate formation and subsequent reactions.
-
Solution: Use a stoichiometric amount of a non-nucleophilic base to deprotonate your nucleophile, if necessary, and maintain moderate reaction temperatures to minimize side reactions.
-
FAQ 3: Formation of Multiple Products. How can I improve selectivity?
The formation of multiple products often points to a lack of control over the reaction pathway or the occurrence of competing reactions.
Possible Causes & Solutions:
-
S(_N)1/S(_N)2 Competition: If your reaction conditions are intermediate (e.g., a moderately strong nucleophile in a solvent with both protic and aprotic characteristics), you may get a mixture of S(_N)1 and S(_N)2 products.
-
Elimination (E1/E2) Reactions: While less common for benzylic halides compared to alkyl halides, elimination can occur, especially with bulky, strongly basic nucleophiles.
-
Solution: Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature generally favors substitution over elimination.
-
-
Over-reaction: With certain nucleophiles, the product itself might be reactive under the reaction conditions, leading to subsequent reactions.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
-
FAQ 4: The reaction is not proceeding to completion. What can I do?
A stalled reaction can be frustrating. Here are some common reasons and how to address them.
Possible Causes & Solutions:
-
Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can sometimes be the rate-limiting step.
-
Solution: You can enhance the leaving group ability by adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) in a polar aprotic solvent like acetone. This is known as the Finkelstein reaction, where the more reactive benzylic iodide is formed in situ, which then reacts faster with the nucleophile.
-
-
Insufficient Temperature: Some reactions, even S(_N)2, may require gentle heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Remember that higher temperatures can also favor elimination and S(_N)1 pathways.[1]
-
-
Deactivated Nucleophile: If you are using a salt of your nucleophile, ensure that it is fully dissolved in the reaction medium. Poor solubility will lead to a low effective concentration of the nucleophile.
-
Solution: Choose a solvent that effectively dissolves the nucleophilic salt. For example, DMF and DMSO are excellent solvents for many ionic compounds.[6]
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 1-(3-(Azidomethyl)phenyl)ethanone (S(_N)2 Pathway)
This protocol favors the S(_N)2 pathway to introduce an azide group, a versatile functional group for further transformations like click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 1-(3-(Hydroxymethyl)phenyl)ethanone (S(_N)1 Pathway)
This protocol utilizes a weak nucleophile (water) in a polar protic solvent to favor the S(_N)1 pathway, resulting in the corresponding alcohol.
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC. The product, 1-(3-(hydroxymethyl)phenyl)ethanone, is more polar than the starting material.[7]
-
After completion, cool the reaction to room temperature and remove the acetone using a rotary evaporator.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Section 4: References
-
ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. Retrieved from --INVALID-LINK--
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from --INVALID-LINK--
-
Quora. (2017, March 25). How can the solvent system affect the SN1 and SN2 mode of reaction? Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125604-060, 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Retrieved from --INVALID-LINK--
-
Student Doctor Network. (2015, May 25). Sn1/Sn2 - benzylic/allylic. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | C9H10O2 | CID 14995218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 1-(3-(Chloromethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(3-(chloromethyl)phenyl)ethanone (CAS 41908-12-7). This document provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reactivity issues with this versatile synthetic intermediate.
Section 1: Understanding the Reactivity of this compound
This compound is a primary benzylic chloride. Benzylic halides are generally effective electrophiles in nucleophilic substitution reactions due to the ability of the adjacent phenyl ring to stabilize both SN2 transition states and SN1 carbocation intermediates.[1][2] However, the reactivity of this specific molecule is modulated by the electronic influence of the meta-acetyl group.
Key Structural Considerations:
-
Benzylic Position: The chloromethyl group is at a primary benzylic position, which is sterically unhindered and thus favorable for SN2 reactions.[3]
-
Electronic Effects: The acetyl group (-COCH₃) is a moderately electron-withdrawing group (EWG). In the meta position, its influence is primarily inductive.
-
Impact on SN1: An EWG will destabilize the formation of a benzylic carbocation, thereby disfavoring an SN1 pathway.[4][5][6]
-
Impact on SN2: The SN2 pathway is generally favored. The EWG can slightly stabilize the electron-rich pentacoordinate transition state, potentially increasing the reaction rate compared to an unsubstituted benzyl chloride under SN2 conditions.[7]
-
Given these factors, reactions with this compound are most likely to proceed via an SN2 mechanism , especially when strong nucleophiles and polar aprotic solvents are used.[1][4] Low reactivity often stems from suboptimal conditions that fail to facilitate this pathway.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My nucleophilic substitution reaction is extremely slow or shows no conversion. What are the primary causes?
Low or no reactivity is typically traced back to one of four key areas: reagent quality, reaction conditions, nucleophile issues, or inherent substrate limitations. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reactivity.
A1: Detailed Breakdown of Causes & Solutions:
-
Degraded Starting Material: Benzylic chlorides can slowly hydrolyze upon exposure to atmospheric moisture, forming the corresponding, unreactive benzyl alcohol.
-
Diagnosis: Check the purity via ¹H NMR. Look for a singlet corresponding to the benzylic alcohol proton (~4.7 ppm) alongside the chloromethyl singlet (~4.6 ppm). Check the melting point; significant deviation from the literature value can indicate impurities.
-
Solution: If degradation is observed, purify the material or use a fresh bottle. Store the reagent in a desiccator under an inert atmosphere.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for SN2 reactions.
-
Problem: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction. Nonpolar solvents may not sufficiently dissolve the nucleophile salt.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and highly reactive.[4]
-
-
Insufficient Nucleophile Reactivity:
-
Problem: The nucleophile may be too weak, sterically hindered, or its salt may be poorly soluble in the organic solvent.
-
Solution:
-
If possible, switch to a stronger, less hindered nucleophile.
-
For salt-based nucleophiles (e.g., NaN₃, KCN), ensure they are finely powdered and anhydrous to maximize surface area and reactivity.
-
Consider adding a catalytic amount of a crown ether (e.g., 18-crown-6 for potassium salts) to help dissolve the salt and activate the nucleophile.
-
-
-
Inadequate Temperature: All reactions have an activation energy barrier.
-
Problem: The reaction may be conducted at a temperature that is too low for an appreciable rate.
-
Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring the progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions.
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I prevent them?
The primary side reactions are typically hydrolysis and, in the presence of a strong, hindered base, elimination.
Caption: Common desired and side reaction pathways.
A2: Minimizing Side Reactions:
-
Hydrolysis: The formation of 1-(3-(hydroxymethyl)phenyl)ethanone is the most common side product, arising from water in the reagents or solvent.
-
Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). During workup, minimize contact time with aqueous layers and dry the organic phase thoroughly with agents like MgSO₄ or Na₂SO₄.[8]
-
-
Elimination: While less common for primary benzylic halides, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can lead to E2 elimination, forming the vinyl derivative.
-
Prevention: Use a non-hindered base (e.g., K₂CO₃, Et₃N) if a base is required to neutralize acid generated during the reaction. Ensure the base is primarily functioning as an acid scavenger rather than a reactant.
-
Q3: How can I actively increase the reaction rate and yield beyond simple condition optimization?
When standard conditions are insufficient, two powerful techniques can be employed to enhance reactivity: Phase-Transfer Catalysis (PTC) and Halogen Exchange (Finkelstein Reaction) .
A3: Advanced Reactivity Enhancement Strategies:
-
Phase-Transfer Catalysis (PTC): This is an exceptionally effective method for reactions where the nucleophile is an insoluble salt. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the nucleophile anion from its solid or aqueous phase into the organic phase where the electrophile resides.[9][10][11]
-
Why it works: PTC dramatically increases the effective concentration and reactivity of the nucleophile in the organic phase, leading to significantly faster reaction rates at lower temperatures.[9][12]
-
When to use: Ideal for reactions with ionic nucleophiles (e.g., CN⁻, N₃⁻, OPh⁻) that have poor solubility in common organic solvents. See Protocol 2 for a general procedure.
-
-
Finkelstein Reaction (Halide Exchange): The C-Cl bond is strong. By converting the chloride to a more reactive iodide in situ, the subsequent nucleophilic attack is much faster because iodide is a superior leaving group.[13][14]
-
Why it works: The reaction involves adding a catalytic or stoichiometric amount of an iodide salt (e.g., NaI, KI). In a solvent like acetone, the equilibrium is driven forward because NaCl is insoluble and precipitates out, leaving the more reactive benzylic iodide in solution.[14][15][16]
-
When to use: Excellent for sluggish reactions with weak or moderate nucleophiles. It is a classic strategy for activating alkyl chlorides and bromides.[16][17] See Protocol 3 for a general procedure.
-
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Prep: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks:
-
~2.6 ppm (singlet, 3H, -COCH₃)
-
~4.6 ppm (singlet, 2H, -CH₂Cl)
-
~7.4-8.0 ppm (multiplets, 4H, Ar-H)
-
-
Common Impurity Peaks:
-
~4.7-4.8 ppm (singlet, -CH₂OH from hydrolysis)
-
Residual solvents from synthesis (e.g., CCl₄, ~7.26 ppm for CHCl₃ in CDCl₃).
-
-
Protocol 2: General Procedure for Nucleophilic Substitution using Phase-Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and the chosen organic solvent (e.g., toluene or acetonitrile).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.10 eq).
-
Reaction: If the nucleophile is part of an aqueous solution (e.g., 30% aq. KCN), add it to the flask. Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 3: In-situ Halide Exchange (Finkelstein-type Activation)
-
Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), sodium or potassium iodide (0.1-1.1 eq), and anhydrous acetone.
-
Activation: Stir the mixture at room temperature or gentle reflux (acetone bp = 56 °C) for 30-60 minutes. The formation of a white precipitate (NaCl) indicates successful exchange.
-
Nucleophile Addition: Add the nucleophile (1.1 eq) to the reaction mixture.
-
Reaction: Continue to stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Filter off the precipitated sodium salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with water and a dilute solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product as required.
Section 4: Data Tables & FAQs
Table 1: Solvent Selection Guide for Nucleophilic Substitutions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 |
| Acetone | Polar Aprotic | 21 | 56 | Excellent; good for Finkelstein. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent; high boiling point. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent; high boiling point, can be hard to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | 82 | Very Good. |
| Ethanol (EtOH) | Polar Protic | 24 | 78 | Poor; solvates nucleophile. |
| Toluene | Nonpolar | 2.4 | 111 | Poor; use only with PTC. |
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Store in a tightly sealed container in a cool, dry place away from moisture and direct sunlight. Storage in a desiccator under an inert atmosphere is recommended for long-term stability.
-
-
Can I use a strong base like NaOH or KOH directly with this reagent?
-
It is not recommended. Strong bases in protic media will rapidly hydrolyze the benzylic chloride to the corresponding alcohol. For reactions requiring a base, use a non-nucleophilic organic base (e.g., triethylamine) or a mild inorganic base (e.g., K₂CO₃) in an aprotic solvent.
-
-
My reaction works, but the yield is low after column chromatography. Why?
-
Benzylic halides and their products can sometimes be unstable on silica gel. Consider deactivating the silica gel with triethylamine (e.g., by adding 1% Et₃N to your eluent) or using alumina for chromatography. Alternatively, purification by recrystallization may be a better option.
-
References
- 1. quora.com [quora.com]
- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Question Decreasing order towards S_N1 reaction for the following compoun.. [askfilo.com]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 14. byjus.com [byjus.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. testbook.com [testbook.com]
Technical Support Center: A Researcher's Guide to the Purification of 1-(3-(Chloromethyl)phenyl)ethanone
Welcome to the technical support guide for 1-(3-(chloromethyl)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. The purity of this reagent is paramount for the success of subsequent synthetic steps, ensuring reproducibility and preventing the formation of complex side-products. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during its purification.
Section 1: Safety First - Prerequisite for Handling
Before any experimental work, a thorough understanding of the associated hazards is critical.
Q: What are the primary hazards associated with this compound?
A: According to its safety profile, this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is a known irritant that can cause serious skin and eye irritation, as well as respiratory irritation.[1][2] The chloromethyl group, in particular, is a reactive functional group that warrants cautious handling.
Q: What specific personal protective equipment (PPE) is mandatory when working with this compound?
A: Due to its irritant and harmful nature, a comprehensive PPE setup is required. This includes:
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Section 2: Identifying the Purity Problem - FAQs
A successful purification strategy begins with understanding the nature and extent of the impurities.
Q: What are the likely impurities in a crude sample of this compound?
A: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Friedel-Crafts acylation), these could include materials like 3-chloromethylbenzoyl chloride or m-xylene derivatives.
-
Isomeric By-products: Synthesis may yield ortho- (2-) and para- (4-) substituted isomers, which often have very similar physical properties, making them challenging to separate.[4]
-
Reaction By-products: Dimerization products, products of over-reaction, or hydrolysis of the chloromethyl group to a hydroxymethyl group can occur.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, ethers, hydrocarbons) may be present.[5]
Q: How can I perform a quick and effective assessment of my sample's purity?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method for initial purity assessment. A properly developed TLC plate can reveal the number of components in your mixture. For this compound, a typical eluent system for TLC analysis would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. By comparing the crude material to a purified standard (if available) and observing the number and intensity of spots, you can get a good qualitative picture of the purity. For quantitative analysis and structural confirmation of impurities, techniques like ¹H NMR, GC-MS, and HPLC are indispensable.[6][7][8]
Section 3: Troubleshooting Purification Workflows
This section addresses specific issues that may arise during common purification procedures. The general strategy is to select a method based on the scale of the experiment and the nature of the impurities.
Diagram 1: A general workflow for the purification of this compound.
Recrystallization
Q: My compound has "oiled out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is often due to the boiling point of the solvent being too high or the solution being cooled too rapidly. To resolve this, reheat the solution to re-dissolve the oil. Then, add a small amount of additional solvent and allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound can also promote proper crystallization over oiling.[9]
Q: I've cooled my solution, but no crystals have formed. How can I induce crystallization?
A: If crystals do not form spontaneously, several techniques can be employed:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure product, add a single, tiny crystal to the solution. This "seed" crystal acts as a template for crystallization.
-
Reduce Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point, then attempt to cool it again.[9]
-
Deep Cooling: If cooling to room temperature and then in an ice bath is insufficient, a dry ice/acetone bath can be used for further cooling, but this should be done cautiously as it can cause impurities to crash out as well.
Q: My final yield after recrystallization is very low. What are the likely causes?
A: A low yield can result from several factors:
-
Using too much solvent: The compound will have some solubility even in the cold solvent, and excess solvent will lead to significant loss of product in the mother liquor.
-
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the filter funnel. Ensure the funnel and receiving flask are pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals should be done with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[10]
| Solvent System Component | Boiling Point (°C) | Polarity | Rationale for Use |
| Hexanes / Heptane | 69 / 98 | Low | Good as an anti-solvent or for recrystallizing very non-polar compounds. The target compound may have low solubility. |
| Isopropanol | 82 | Medium | A common choice. The compound should be soluble when hot and less soluble when cold. |
| Ethanol | 78 | Medium | Similar to isopropanol, offers a good solubility gradient with temperature. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexanes for a two-solvent system. |
| Water | 100 | High | Unlikely to be a good single solvent due to the compound's organic nature, but could be used as an anti-solvent in a system with a miscible organic solvent like isopropanol.[10] |
| Table 1: Solvent selection guide for the recrystallization of this compound. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. |
Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing isomers and other by-products.[11]
Diagram 2: A troubleshooting guide for common issues in flash column chromatography.
Q: How do I choose the correct mobile phase (eluent) for my column?
A: The ideal eluent system is determined by running preliminary TLC plates. The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that results in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. This Rf value generally provides the best separation from impurities. If spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[7]
Q: My separated fractions are still impure. What could have gone wrong?
A: This usually points to one of two issues:
-
Column Overloading: If too much crude material is loaded onto the column, the silica gel's separation capacity is exceeded. The bands of different compounds will broaden and overlap, leading to poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Poor Column Packing: Air bubbles or cracks in the silica gel bed create channels where the solvent and sample can flow through without interacting with the stationary phase. This leads to very poor separation. Ensure the column is packed carefully and the silica bed is never allowed to run dry.[11]
Section 4: Standard Operating Protocols
Protocol 4.1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily in a small amount of cold solvent, that solvent is not suitable.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a low temperature. Confirm purity with TLC and melting point analysis.
Protocol 4.2: Purification by Flash Column Chromatography
-
Eluent Selection: As described in the troubleshooting section, determine the optimal eluent system using TLC to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure a flat, uniform bed free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 5. US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxoâNâβ-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Ethanone, 1-(3-methylphenyl)- | SIELC Technologies [sielc.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Strategies to Prevent Degradation of 1-(3-(Chloromethyl)phenyl)ethanone in Synthetic Applications
Welcome to the technical support center for 1-(3-(chloromethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Its unique structure, featuring both a ketone and a reactive benzylic chloride, makes it a valuable building block. However, this high reactivity is also its primary liability, often leading to degradation and unwanted side reactions if not handled with expert care.
This document provides in-depth, field-proven insights to help you navigate the challenges associated with this compound, ensuring the integrity of your experiments and the purity of your products. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my starting material and the formation of a more polar byproduct. What is happening?
A1: The most common issue is the degradation of the chloromethyl group. As a primary benzylic halide, the carbon atom of the -CH₂Cl group is highly electrophilic and susceptible to nucleophilic attack[1]. The most likely culprit is hydrolysis from trace amounts of water in your solvents or reagents, which converts the chloromethyl group to a hydroxymethyl group (-CH₂OH), forming 1-(3-(hydroxymethyl)phenyl)ethanone. This byproduct is significantly more polar and will appear as a distinct spot on a TLC plate.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical. The reagent should be stored in a tightly sealed container in a cool, dry, and dark environment. To minimize hydrolysis, storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. It should be kept away from moisture, strong bases, and metals like iron, which can catalyze Friedel-Crafts-type self-condensation or polymerization[2][3].
Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide in reactions involving this compound?
A3: It is strongly discouraged. Strong, nucleophilic bases like NaOH or KOH will readily react with the chloromethyl group, leading to rapid hydrolysis to the benzyl alcohol and the formation of dibenzyl ether as a significant byproduct[2][4]. If a base is required to scavenge acid (e.g., HCl produced during a substitution reaction), you must use a non-nucleophilic, sterically hindered base such as proton sponge or diisopropylethylamine (DIPEA).
Q4: I am attempting a Friedel-Crafts reaction with this molecule, but I'm getting a lot of tar and polymeric material. Why?
A4: This is a known complication. Benzylic halides can undergo self-condensation (polyalkylation) in the presence of strong Lewis acids like AlCl₃, which are used to catalyze Friedel-Crafts reactions[2][5]. Furthermore, the ketone functional group can form a complex with the Lewis acid, deactivating the ring and requiring stoichiometric amounts of the catalyst, which can exacerbate the problem[6]. To mitigate this, reactions must be conducted at very low temperatures (e.g., -78 °C to 0 °C) with slow addition of the reagents.
Section 2: Core Degradation Pathways & Mechanistic Insights
Understanding the chemical pathways by which this compound degrades is fundamental to preventing it. The primary degradation routes stem from the high reactivity of the benzylic chloride moiety.
Caption: Primary degradation pathways for this compound.
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): The benzylic chloride can react via both Sₙ1 and Sₙ2 mechanisms.
-
Sₙ1 Pathway: Favored in polar protic solvents (like water or alcohols), this pathway involves the formation of a resonance-stabilized benzylic carbocation. This is the primary mechanism for hydrolysis[7].
-
Sₙ2 Pathway: Favored by strong nucleophiles in polar aprotic solvents (like DMF or acetone), this involves a direct backside attack on the electrophilic carbon[7]. This is the desired pathway in many synthetic applications but becomes a degradation route if the nucleophile is unintended.
-
-
Hydrolysis: As a specific case of nucleophilic substitution with water, hydrolysis is one of the most common degradation routes. It is accelerated by heat and basic conditions[3][4]. Rigorous exclusion of water is paramount for success.
-
Lewis Acid-Catalyzed Self-Condensation: In the presence of Lewis acids (e.g., AlCl₃, FeCl₃), the chloromethyl group of one molecule can act as an electrophile in a Friedel-Crafts alkylation reaction with the aromatic ring of another molecule, leading to oligomers and polymers[2].
Section 3: Troubleshooting Guide by Reaction Type
This section provides a systematic approach to diagnosing and solving common issues encountered during specific reaction types.
| Symptom | Probable Cause | Recommended Corrective Action |
| Scenario A: Nucleophilic Substitution (e.g., Williamson Ether Synthesis) | ||
| Low yield; TLC shows a new, highly polar spot below the starting material. | Hydrolysis: Presence of water in the solvent, reagents, or glassware. | 1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware in an oven ( >100 °C) before use. 3. Run the reaction under a dry, inert atmosphere (N₂ or Ar).[8] |
| Desired product forms, but is contaminated with dibenzyl ether. | Base-induced side reaction: The alkoxide intermediate can be deprotonated by excess strong base, or the product alcohol can react further. The base itself (e.g., NaOH) can also promote ether formation[4]. | 1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). 2. Use precise stoichiometry (1.0-1.1 equivalents of base). 3. Maintain the lowest possible reaction temperature. |
| Scenario B: Reactions at the Ketone (e.g., Grignard Addition, NaBH₄ Reduction) | ||
| The chloromethyl group is lost or has reacted during the workup. | Incompatible Reagents/Workup: The Grignard reagent or hydride source can attack the chloromethyl group. Acidic aqueous workup can promote Sₙ1 hydrolysis. | 1. Protect the ketone (e.g., as a ketal) before performing reactions intended for the chloromethyl group. 2. If reacting at the ketone, use a careful, non-acidic workup (e.g., saturated NH₄Cl solution) at low temperatures. 3. Consider reversing the order of synthetic steps. |
| Scenario C: Use as a Substrate in a Lewis Acid-Catalyzed Reaction | ||
| Reaction mixture turns dark, and purification yields a tar-like polymer. | Self-Condensation: The Lewis acid is catalyzing a Friedel-Crafts reaction between molecules of the starting material[2]. | 1. Maintain stringent low-temperature control (-78 °C to 0 °C). 2. Use "inverse addition": slowly add a solution of the substrate and acyl/alkyl halide to a cooled suspension of the Lewis acid. 3. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃). |
Section 4: Prophylactic Protocols & Best Practices
Preventing degradation starts before the reaction begins. The following protocols outline best practices for handling the reagent and setting up a robust experiment.
Protocol 1: General Handling and Inert Atmosphere Reaction Setup
This protocol ensures the exclusion of atmospheric moisture, the primary cause of hydrolysis.
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
System Assembly: Quickly assemble the glassware while it is still warm and immediately purge the system with an inert gas (nitrogen or argon) using a manifold or balloon.
-
Reagent Handling: Draw all liquid reagents (solvents, bases) using dry syringes and transfer them through rubber septa. Add solid reagents under a positive pressure of inert gas.
-
Execution: Maintain a gentle positive pressure of the inert gas throughout the entire reaction, including the cooling phase.
Protocol 2: Model Protocol - Benzyl Ether Synthesis
This procedure details the reaction of this compound with a generic alcohol, incorporating best practices to minimize degradation.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (for workup)
-
Brine (for workup)
Procedure:
-
Set up an oven-dried, three-neck flask with a condenser, magnetic stirrer, and nitrogen inlet.
-
Under a positive nitrogen flow, add the alcohol (1.1 eq) and anhydrous DMF.
-
Add the dried potassium carbonate (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the chloromethyl compound dropwise to the stirring alcohol/base mixture over 20 minutes at room temperature.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 5: Troubleshooting Logic Diagram
When faced with a failed or low-yielding reaction, a logical approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting reactions involving the title compound.
References
- 1. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(3-(Chloromethyl)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of reproducible and reliable synthesis. 1-(3-(Chloromethyl)phenyl)ethanone, a key building block in organic synthesis, demands a multi-faceted analytical approach to confirm its identity, purity, and stability. Its structure, featuring a reactive chloromethyl group and a ketone, necessitates a careful selection of analytical techniques to fully elucidate its chemical profile.
This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
Molecular Identity and Physicochemical Properties
Before delving into analytical methodologies, understanding the fundamental properties of the target analyte is crucial.
-
IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]
-
Molecular Formula: C₉H₉ClO[1]
-
Molecular Weight: 168.62 g/mol [1]
-
Structure:
The presence of a carbonyl group, an aromatic ring, and a benzylic chloride functional group are the primary features that dictate the choice and outcome of the analytical methods discussed below.
The Analytical Toolkit: A Comparative Overview
A comprehensive characterization relies not on a single technique, but on the synergistic information provided by several orthogonal methods. The primary methods for this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
References
A Senior Application Scientist's Guide to HPLC Analysis of 1-(3-(Chloromethyl)phenyl)ethanone and its Derivatives
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(3-(Chloromethyl)phenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, and its derivatives, demand robust analytical methods to ensure purity, stability, and overall quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its related substances, grounded in scientific principles and practical expertise.
The Analytical Challenge: Structure and Reactivity
This compound possesses a unique chemical structure that presents specific challenges and opportunities for HPLC analysis. Its aromatic ketone backbone provides a strong chromophore, making UV detection a straightforward and sensitive choice. The presence of a halogen (chlorine) and a reactive chloromethyl group, however, necessitates a careful selection of chromatographic conditions to achieve optimal separation from potential isomers, starting materials, and degradation products.
The molecular structure consists of an acetophenone core with a chloromethyl substituent at the meta-position of the phenyl ring. This seemingly simple structure can have closely related impurities, such as positional isomers (ortho- and para-substituted), which may have very similar hydrophobicities, making their separation a primary analytical objective.[1]
Comparative Analysis of HPLC Stationary Phases
The heart of an HPLC method lies in the choice of the stationary phase. For a molecule like this compound, a reversed-phase approach is the most logical starting point. However, the specific chemistry of the reversed-phase packing material can have a profound impact on selectivity and resolution.
The Workhorse: C18 (Octadecyl Silane) Columns
The C18 column is the most widely used stationary phase in reversed-phase HPLC, and for good reason.[2] It offers a versatile platform for the separation of a broad range of non-polar to moderately polar compounds based primarily on hydrophobic interactions.
Rationale for Use: For the analysis of this compound, a C18 column is an excellent initial choice for method development. The hydrophobicity of the aromatic ring and the acetyl group will ensure sufficient retention, allowing for separation from more polar impurities.
Expected Performance: A standard C18 column is expected to provide good peak shape and retention for the parent compound. However, challenges may arise in resolving positional isomers or closely related derivatives where the primary difference is not hydrophobicity.
The Alternative: Phenyl-Hexyl and Pentafluorophenyl (PFP) Columns
For aromatic and halogenated compounds, stationary phases that offer alternative separation mechanisms can be highly advantageous. Phenyl-based columns, particularly those with a pentafluorophenyl (PFP) modification, provide unique selectivity based on π-π interactions, dipole-dipole interactions, and shape selectivity.[3][4]
Rationale for Use: The electron-rich phenyl ring of this compound can engage in π-π interactions with the phenyl ligands of the stationary phase. The presence of the electronegative chlorine atom can further enhance these interactions on a PFP column, which has a highly electron-deficient fluorinated ring system. This can lead to significant differences in retention and selectivity compared to a C18 column, especially for positional isomers.[3]
Expected Performance: A PFP or Phenyl-Hexyl column is predicted to offer improved resolution of this compound from its positional isomers and other aromatic impurities. The different interaction mechanism can alter the elution order and increase the separation factor (α) between closely eluting peaks.
Performance Comparison: C18 vs. PFP
| Parameter | C18 (Octadecyl Silane) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (van der Waals) | π-π, Dipole-Dipole, Shape Selectivity, Hydrophobic |
| Selectivity for Isomers | Moderate, based on subtle hydrophobicity differences. | Potentially high, based on differences in electron density and spatial arrangement. |
| Retention of Halogenated Aromatics | Good | Excellent, often with enhanced retention and selectivity.[3] |
| Typical Mobile Phases | Acetonitrile/Water, Methanol/Water with or without buffer. | Acetonitrile/Water, Methanol/Water with or without buffer. |
| Best For | General purpose analysis, initial method development. | Separation of aromatic isomers, halogenated compounds, and when C18 fails to provide adequate resolution. |
Experimental Protocols
The following protocols provide a starting point for the HPLC analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and the impurity profile.
Protocol 1: General Purpose Analysis using a C18 Column
Objective: To establish a baseline separation of this compound for purity assessment.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a 50:50 (A:B) isocratic elution to assess retention.
-
If necessary, implement a linear gradient, for example, from 40% B to 70% B over 15 minutes, to improve separation of impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).
Protocol 2: Enhanced Resolution of Isomers using a PFP Column
Objective: To achieve superior separation of this compound from its positional isomers and other closely related aromatic impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Begin with a scouting gradient similar to the C18 method (e.g., 40% to 70% B over 15 minutes).
-
Optimize the gradient slope and initial/final mobile phase compositions based on the observed separation. A shallower gradient may be necessary to resolve closely eluting peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable working concentration.
Trustworthiness: Establishing a Stability-Indicating Method through Forced Degradation
A truly reliable HPLC method must be "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products. To achieve this, forced degradation studies are essential. These studies intentionally stress the sample under various conditions to generate potential degradants.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the developed HPLC method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 70°C) for 48 hours. Also, subject a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (either C18 or PFP). The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
Visualizing the Workflow
A logical workflow is critical for successful HPLC method development.
Caption: HPLC method development workflow for this compound.
Logical Relationships in Stationary Phase Selection
The choice of stationary phase is a critical decision point in method development, driven by the chemical properties of the analyte.
Caption: Decision logic for stationary phase selection.
Conclusion and Recommendations
For the routine analysis of this compound, a C18 column provides a reliable and robust starting point. However, for challenging separations involving positional isomers or for methods requiring orthogonal confirmation, a PFP or a Phenyl-Hexyl column is highly recommended. The alternative selectivity offered by these phases can be the key to achieving baseline resolution and ensuring the accuracy of the analytical results.
Ultimately, the choice of the optimal HPLC method will depend on the specific analytical needs, including the complexity of the sample matrix and the required level of specificity. A thorough method development and validation process, including forced degradation studies, is essential to establish a trustworthy and scientifically sound analytical procedure for this compound and its derivatives.
References
A Comparative Guide to the Identification of 1-(3-(Chloromethyl)phenyl)ethanone: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise identification and quantification of chemical entities are paramount. 1-(3-(Chloromethyl)phenyl)ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and isomeric integrity are crucial, as even minor variations can impact the safety and efficacy of the final drug product. This guide provides an in-depth technical protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds. Furthermore, we will objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), offering a comprehensive overview to aid in method selection and development.
The Analytical Challenge: Why Methodical Identification Matters
This compound is a molecule where subtle structural changes, such as the position of the chloromethyl group on the phenyl ring, can lead to different isomers with potentially distinct toxicological profiles. Therefore, a highly specific and sensitive analytical method is not just a regulatory requirement but a scientific necessity. This guide is structured to provide a self-validating framework for the analysis of this compound, grounded in established principles of analytical chemistry and regulatory guidelines.
Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This synergy makes it exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust GC-MS method for the qualitative and quantitative analysis of this compound. This method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[1]
1. Sample Preparation:
-
Objective: To dissolve the sample in a suitable volatile solvent and prepare it for injection into the GC-MS system.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a working standard of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Time-of-Flight or Quadrupole Time-of-Flight) is recommended for this analysis.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless injection (1 µL) to maximize sensitivity for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 300 m/z.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis and Interpretation:
-
Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Mass Spectrum Fragmentation: The electron ionization mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. Based on the mass spectrum of the closely related compound 3'-chloroacetophenone, the following key fragments can be anticipated[2][3]:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (168.62 g/mol ).
-
Loss of CH3•: A prominent peak at m/z 153, resulting from the loss of a methyl radical from the acetyl group.
-
Loss of •Cl: A peak at m/z 133, corresponding to the loss of a chlorine radical.
-
Formation of Tropylium Ion: A peak at m/z 91, which is characteristic of many benzyl compounds.
-
Base Peak: The most intense peak in the spectrum is likely to be the acylium ion at m/z 105, formed by the loss of the chloromethyl group.
-
Caption: Workflow for the GC-MS analysis of this compound.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for compounds that are thermally labile or non-volatile.[4] The choice between these two techniques depends on several factors, including the specific analytical goals, sample matrix, and available instrumentation.
Caption: Logical considerations for selecting between GC-MS and HPLC.
Quantitative Performance Comparison
The following table provides a comparative summary of the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on typical performance for similar halogenated aromatic compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Supporting Evidence |
| Analyte Suitability | Excellent for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | This compound is sufficiently volatile and thermally stable for GC analysis. HPLC is a viable alternative, especially if dealing with complex matrices or potential degradation products that are less volatile. |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range) | High (ng to pg range) | GC-MS, particularly in selected ion monitoring (SIM) mode, offers superior sensitivity for trace-level impurity analysis. |
| Specificity | Very High (based on retention time and unique mass fragmentation pattern) | Moderate to High (dependent on chromatographic resolution and detector) | The mass spectrum provides a highly specific "fingerprint" of the molecule, making GC-MS the gold standard for definitive identification. HPLC with a Diode Array Detector (DAD) can provide spectral information but is less specific than MS. |
| Linearity (r²) | Typically > 0.995 | Typically > 0.995 | Both techniques can achieve excellent linearity over a defined concentration range when properly validated.[5] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods, when validated, can provide high accuracy. The choice of sample preparation technique is critical to ensure good recovery. |
| Precision (%RSD) | < 2% (Repeatability) | < 2% (Repeatability) | Both techniques are capable of high precision, as required by regulatory guidelines like ICH Q2(R1).[5] |
| Sample Preparation | May require solvent extraction for solid samples. | Can often directly analyze dissolved samples. | Sample preparation for GC-MS requires a volatile solvent. HPLC offers more flexibility with a wider range of solvents and is more amenable to aqueous samples.[6][7] |
Conclusion: A Scientifically Grounded Approach to Method Selection
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs of the laboratory.
-
GC-MS is the preferred method for the definitive identification and trace-level quantification of this compound, owing to its high sensitivity and specificity. Its ability to provide structural information through mass spectral fragmentation makes it an invaluable tool for impurity profiling and identification of unknown related substances.
-
HPLC serves as a robust and versatile alternative, particularly in a quality control setting where the primary goal is the quantification of the main component and known impurities. Its suitability for a broader range of compounds, including potential non-volatile degradation products, makes it a complementary technique to GC-MS.
Ultimately, a well-validated analytical method, whether it be GC-MS or HPLC, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this compound. This guide provides the foundational knowledge and a practical protocol to achieve this critical objective.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetophenone, 3'-chloro- [webbook.nist.gov]
- 3. 3'-Chloroacetophenone(99-02-5) MS [m.chemicalbook.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Topic: 1-(3-(Chloromethyl)phenyl)ethanone vs. 1-(4-(Chloromethyl)phenyl)ethanone in Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route. Positional isomerism, in particular, can profoundly influence reactivity, steric hindrance, and the ultimate three-dimensional architecture of a target molecule. This guide provides a detailed comparison of two structurally similar yet functionally distinct isomers: 1-(3-(chloromethyl)phenyl)ethanone and 1-(4-(chloromethyl)phenyl)ethanone.
These reagents serve as invaluable bifunctional intermediates, featuring a reactive benzylic chloride for nucleophilic substitution and a ketone for a wide array of carbonyl chemistry. The crucial difference lies in the meta versus para substitution pattern, which imparts unique electronic and steric properties to each molecule. This guide will objectively compare their synthesis, reactivity, and strategic applications, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The foundational step in selecting a reagent is understanding its fundamental properties. While both isomers share the same molecular formula and weight, their substitution pattern leads to distinct physical characteristics, most notably in their melting points, which influences handling and purification strategies.
| Property | This compound (meta-isomer) | 1-(4-(Chloromethyl)phenyl)ethanone (para-isomer) |
| CAS Number | 41908-12-7[1] | 54589-56-9[2] |
| Molecular Formula | C₉H₉ClO | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol [1] | 168.62 g/mol [2] |
| IUPAC Name | 1-[3-(chloromethyl)phenyl]ethanone[1] | 1-[4-(chloromethyl)phenyl]ethanone[2] |
| Synonyms | 3'-Chloromethylacetophenone, m-Acetylbenzyl chloride | 4'-Chloromethylacetophenone, p-Acetylbenzyl chloride |
| Appearance | Data not readily available; likely a liquid or low-melting solid | Solid |
| Melting Point | Not specified in readily available literature | 34-35 °C or 74-76 °C (Varies by source)[3] |
| Boiling Point | ~130-131 °C at 7 Torr[4] | ~237.7 °C at 760 mmHg (Predicted)[3] |
The difference in melting points highlights the superior crystal lattice packing of the more symmetrical para-isomer compared to the angular meta-isomer.
Diagram: Isomeric Structures
Caption: Chemical structures of the meta- and para-isomers.
Synthesis of the Isomers: Strategic Pathways
The preparation of these isomers requires distinct synthetic strategies, largely governed by the directing effects of the acetyl group in electrophilic aromatic substitution reactions.
Synthesis of this compound (meta-isomer)
The primary challenge in synthesizing the meta-isomer is the nature of the acetyl group. While it is a meta-director, it is also strongly deactivating, making direct electrophilic substitution on acetophenone challenging.[5]
Common synthetic routes include:
-
Direct Chloromethylation (Blanc Reaction): This classic method involves reacting acetophenone with formaldehyde and hydrochloric acid. The acetyl group directs the incoming chloromethyl electrophile to the meta position. However, the deactivating nature of the ketone often results in sluggish reactions and may require harsh conditions.[5]
-
Halogenation of 3-Methylacetophenone: A more controlled, multi-step approach involves the free-radical bromination of 3-methylacetophenone at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator. The resulting bromomethyl intermediate can then undergo a halogen exchange reaction (Finkelstein reaction) to yield the desired chloromethyl product.[5]
-
From the Corresponding Alcohol: Synthesis can also be achieved by reducing 3-acetylbenzoic acid to 1-(3-(hydroxymethyl)phenyl)ethanone, followed by chlorination of the benzylic alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]
Synthesis of 1-(4-(Chloromethyl)phenyl)ethanone (para-isomer)
The synthesis of the para-isomer is often more straightforward.
-
Friedel-Crafts Acylation: The most common industrial route is the Friedel-Crafts acylation of benzyl chloride or a related precursor.[6][7][8][9] Care must be taken as the benzylic chloride can also react with the Lewis acid catalyst.
-
Chlorination of 4-Methylacetophenone: Similar to the synthesis of the meta-isomer, the benzylic position of 4-methylacetophenone can be selectively chlorinated using various reagents, such as sulfuryl chloride (SO₂Cl₂) under radical conditions.
Diagram: Synthetic Workflow Comparison
Caption: Common synthetic routes for the meta- and para-isomers.
Comparative Reactivity: The Influence of Isomerism
The positional difference between the chloromethyl and acetyl groups creates a significant divergence in their electronic environments, directly impacting their reactivity in subsequent transformations.
Reactivity of the Chloromethyl Group
The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (S_N1 and S_N2) reactions due to the ability of the benzene ring to stabilize the transition state and any potential carbocation intermediate.[10] However, the powerful electron-withdrawing acetyl group modulates this reactivity.
-
1-(4-(Chloromethyl)phenyl)ethanone (Para-Isomer): The acetyl group is in conjugation with the benzylic position. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, significantly destabilizes the formation of a benzylic carbocation. This makes S_N1-type reactions highly unfavorable. Conversely, this strong electron withdrawal makes the benzylic carbon highly electrophilic (electron-poor), thereby accelerating S_N2 reactions with strong nucleophiles.
-
This compound (Meta-Isomer): The acetyl group is not in direct conjugation with the benzylic position. Therefore, it exerts only its inductive (-I) electron-withdrawing effect, which is weaker than the combined effects seen in the para isomer.[11][12] Consequently, the benzylic carbocation is less destabilized than in the para case, making S_N1 reactions more plausible under appropriate conditions. The benzylic carbon is also less electrophilic than in the para isomer, leading to a comparatively slower rate for S_N2 reactions .
Reactivity of the Acetyl Group (Ketone)
The ketone functionality is an electrophilic center for nucleophilic addition reactions.[13] Its reactivity is also influenced by the substituent position.
-
Para-Isomer: The chloromethyl group is weakly electron-withdrawing. This effect, transmitted from the para position, slightly increases the electrophilicity of the carbonyl carbon, making it marginally more reactive towards nucleophiles compared to unsubstituted acetophenone.
-
Meta-Isomer: The inductive effect of the chloromethyl group is weaker from the meta position. Thus, the carbonyl carbon is slightly less electrophilic than in the para isomer, rendering it less reactive in nucleophilic addition reactions.
Diagram: Electronic Effects on Reactivity
Caption: Electronic influence of the acetyl group on benzylic reactivity.
Strategic Applications in Synthesis
The choice between the meta and para isomer is a strategic one, driven by the desired final molecular geometry, which is paramount in fields like medicinal chemistry where structure-activity relationships (SAR) are key.
-
1-(4-(Chloromethyl)phenyl)ethanone (para-isomer) is typically used to synthesize linear, rigid molecules. The 1,4-substitution pattern allows for the extension of a molecular scaffold in a straight line, which is often desirable for molecules designed to fit into long, narrow enzymatic clefts or to act as linkers in materials science (e.g., for polymers or metal-organic frameworks).[14]
-
This compound (meta-isomer) is the reagent of choice for introducing a "kink" or an angular geometry into a molecule. This 1,3-substitution pattern is crucial for creating compounds that can adopt specific three-dimensional conformations required to interact with complex biological targets. It is frequently employed in the synthesis of CNS-acting agents and other pharmaceuticals where a non-linear structure is essential for activity.[15]
Experimental Protocol: Nucleophilic Substitution
The following is a representative protocol for a Williamson ether synthesis, a common application of these reagents, highlighting the practical aspects of their use.
Objective: To synthesize 1-(3-(phenoxymethyl)phenyl)ethanone.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous DMF.
-
Stir the solution and add powdered potassium carbonate (1.5 eq). The mixture will become a suspension.
-
Add this compound (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(3-(phenoxymethyl)phenyl)ethanone.
Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the benzylic chloride signal (~4.6 ppm in ¹H NMR) and the appearance of a new benzylic ether signal (~5.1 ppm) and aromatic signals corresponding to the phenoxy group would confirm a successful reaction.
Conclusion
While this compound and 1-(4-(chloromethyl)phenyl)ethanone are simple positional isomers, they offer divergent pathways in chemical synthesis.
-
1-(4-(chloromethyl)phenyl)ethanone is the preferred choice for constructing linear molecular scaffolds . Its benzylic position is highly activated towards S_N2 reactions due to the strong, conjugated electron-withdrawing effect of the para-acetyl group.
-
This compound is the superior building block for introducing angular geometry . Its benzylic position is less reactive towards S_N2 attack but is more amenable to S_N1 conditions compared to its para counterpart.
The ultimate selection is not a matter of superior or inferior reactivity but a strategic decision based on the desired stereoelectronic properties and spatial arrangement of the final target molecule. A thorough understanding of their distinct chemical personalities is essential for efficient and rational molecular design.
References
- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(Chloromethyl)phenyl)ethan-1-one | C9H9ClO | CID 12434846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-[4-(Chloromethyl)phenyl]ethan-1-one | 54589-56-9 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. shout.education [shout.education]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 15. Benzoyl chloride, 3-acetyl- (9CI) CAS#: 31076-85-4 [m.chemicalbook.com]
Spectroscopic comparison of 1-(3-(Chloromethyl)phenyl)ethanone and its precursors
An In-depth Spectroscopic Comparison of 1-(3-(Chloromethyl)phenyl)ethanone and its Precursors
In the field of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides a detailed spectroscopic analysis of the synthesis of this compound, a valuable building block, from its precursor, 3-methylacetophenone. We will explore the transformation through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the rationale behind the experimental choices and the interpretation of the resulting data. This comparison is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for reaction monitoring and quality control.
Synthesis Overview: A Targeted Chlorination
The conversion of 3-methylacetophenone to this compound is a classic example of a benzylic halogenation. The methyl group attached to the aromatic ring is selectively chlorinated, a transformation often achieved using N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
The choice of NCS as the chlorinating agent is deliberate. It provides a low concentration of chlorine radicals, minimizing side reactions such as polychlorination and electrophilic aromatic substitution, which could occur with harsher chlorinating agents like chlorine gas. The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride or cyclohexane, to facilitate the radical chain mechanism.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and analysis of this compound.
Protocol:
-
To a solution of 3-methylacetophenone in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Comparison: Unveiling the Transformation
The success of the synthesis is confirmed by a detailed comparison of the spectroscopic data of the starting material, 3-methylacetophenone, and the final product, this compound.
¹H NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for tracking this transformation, as it directly probes the changes in the proton environment of the molecule.
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3-Methylacetophenone | ~7.7 ppm | m | 2H | Ar-H |
| ~7.3 ppm | m | 2H | Ar-H | |
| 2.59 ppm | s | 3H | -COCH₃ | |
| 2.41 ppm | s | 3H | Ar-CH₃ | |
| This compound | ~7.9 ppm | m | 1H | Ar-H |
| ~7.6 ppm | m | 2H | Ar-H | |
| ~7.4 ppm | m | 1H | Ar-H | |
| 4.61 ppm | s | 2H | -CH₂Cl | |
| 2.61 ppm | s | 3H | -COCH₃ |
Key Observations and Interpretations:
-
Disappearance of the Ar-CH₃ Signal: The most telling change is the disappearance of the singlet at approximately 2.41 ppm, which corresponds to the methyl protons of 3-methylacetophenone.
-
Appearance of the -CH₂Cl Signal: Concurrently, a new singlet appears downfield at around 4.61 ppm. This significant downfield shift is due to the deshielding effect of the electronegative chlorine atom. The integration of this peak corresponds to two protons, confirming the formation of the chloromethyl group.
-
Aromatic Region: The pattern in the aromatic region also changes slightly due to the alteration of the substituent and its electronic effect on the aromatic ring.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information about the carbon skeleton of the molecules.
| Compound | Chemical Shift (δ) | Assignment |
| 3-Methylacetophenone | ~198 ppm | C=O |
| ~138 ppm | Ar-C | |
| ~134 ppm | Ar-C | |
| ~129 ppm | Ar-C | |
| ~128 ppm | Ar-C | |
| ~27 ppm | -COCH₃ | |
| ~21 ppm | Ar-CH₃ | |
| This compound | ~197 ppm | C=O |
| ~139 ppm | Ar-C | |
| ~137 ppm | Ar-C | |
| ~133 ppm | Ar-C | |
| ~129 ppm | Ar-C | |
| ~128 ppm | Ar-C | |
| ~45 ppm | -CH₂Cl | |
| ~27 ppm | -COCH₃ |
Key Observations and Interpretations:
-
Disappearance of the Ar-CH₃ Signal: The signal around 21 ppm, corresponding to the methyl carbon in the starting material, is absent in the product's spectrum.
-
Appearance of the -CH₂Cl Signal: A new signal appears significantly downfield at approximately 45 ppm. This is the characteristic signal for the carbon in the chloromethyl group, shifted downfield by the electronegative chlorine atom.
Caption: Key NMR spectral shifts during the chlorination of 3-methylacetophenone.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecules.
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 3-Methylacetophenone | ~3000-2850 | C-H (aliphatic) |
| ~1685 | C=O (aromatic ketone) | |
| ~1600, ~1480 | C=C (aromatic) | |
| This compound | ~3100-3000 | C-H (aromatic) |
| ~1685 | C=O (aromatic ketone) | |
| ~1600, ~1480 | C=C (aromatic) | |
| ~700-800 | C-Cl |
Key Observations and Interpretations:
-
Persistence of the Carbonyl Stretch: The strong absorption band around 1685 cm⁻¹, characteristic of the carbonyl group of the aromatic ketone, remains present in both the reactant and the product, indicating that this functional group is not affected by the reaction.
-
Appearance of the C-Cl Stretch: The most significant change in the IR spectrum of the product is the appearance of a new absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹, which is characteristic of the C-Cl stretching vibration. The exact position can vary, but its presence is a strong indicator of successful chlorination.
-
Changes in C-H Stretching: While both molecules exhibit C-H stretching vibrations, the product will show a more pronounced aromatic C-H stretch region (~3100-3000 cm⁻¹) and the disappearance of the characteristic aliphatic C-H stretches from the methyl group (~3000-2850 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Key m/z values | Interpretation |
| 3-Methylacetophenone | 134 | Molecular ion (M⁺) |
| 119 | [M - CH₃]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| This compound | 168, 170 | Molecular ion (M⁺) peaks in a ~3:1 ratio |
| 133 | [M - Cl]⁺ | |
| 119 | [M - CH₂Cl]⁺ |
Key Observations and Interpretations:
-
Molecular Ion Peak: The molecular ion peak for 3-methylacetophenone appears at m/z 134. For this compound, a pair of molecular ion peaks is observed at m/z 168 and 170. This isotopic pattern, with a ratio of approximately 3:1, is a definitive signature for the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern: The fragmentation patterns also differ significantly. While both can lose the acetyl group, the product shows a characteristic loss of a chlorine radical (to give a peak at m/z 133) or a chloromethyl radical.
Conclusion
The transformation of 3-methylacetophenone to this compound is a well-controlled synthetic step that can be effectively monitored and confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle: ¹H and ¹³C NMR confirm the specific site of chlorination and the disappearance of the starting material, IR spectroscopy verifies the introduction of the C-Cl bond while confirming the integrity of the carbonyl group, and Mass Spectrometry provides unequivocal evidence of the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This multi-faceted analytical approach ensures the identity and purity of the desired product, a critical aspect in any synthetic endeavor, particularly in the context of pharmaceutical and materials science research.
A Comparative Guide to Validated Synthesis Protocols for 1-(3-(Chloromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(3-(Chloromethyl)phenyl)ethanone
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional aromatic ketone, has emerged as a crucial intermediate. Its utility stems from the presence of two versatile reactive sites: a meta-positioned chloromethyl group, which is a potent electrophile for nucleophilic substitution, and a ketone moiety that offers a handle for a wide array of chemical transformations. This guide provides an in-depth, comparative analysis of validated synthetic protocols for this valuable compound, offering field-proven insights to inform your selection of the most appropriate synthetic route. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the target molecule with a key alternative, supported by experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on three primary, validated methods:
-
Direct Chloromethylation (Blanc Reaction) of Acetophenone: A direct, one-pot approach.
-
Two-Step Synthesis via Hydroxymethylation and Subsequent Chlorination: An indirect route offering potentially higher selectivity.
-
Halogen Exchange from a Brominated Precursor: An alternative indirect pathway leveraging the selectivity of radical bromination.
The following table summarizes the key performance indicators for each of these routes, providing a high-level comparison to guide your initial assessment.
| Parameter | Route 1: Direct Chloromethylation | Route 2: Hydroxymethylation & Chlorination | Route 3: Bromination & Halogen Exchange |
| Starting Material | Acetophenone | 3-Methylacetophenone | 3-Methylacetophenone |
| Key Reagents | Formaldehyde, HCl, ZnCl₂ | Oxidizing agent, NaBH₄, Thionyl chloride | N-Bromosuccinimide, Benzoyl peroxide, NaCl |
| Number of Steps | 1 | 2 | 2 |
| Typical Overall Yield | Moderate (isomer separation required) | Good to Excellent | Good |
| Selectivity | Moderate (yields ortho, meta, and para isomers) | High (meta-selective) | High (meta-selective) |
| Key Advantages | One-pot reaction, readily available starting material. | High purity of the final product, avoids harsh chloromethylation conditions. | Selective benzylic functionalization, well-established radical reaction. |
| Key Disadvantages | Formation of multiple isomers requiring separation, use of carcinogenic reagents. | Two-step process, requires an additional reduction step. | Two-step process, requires handling of a brominated intermediate. |
Detailed Synthesis Protocols and Mechanistic Insights
Route 1: Direct Chloromethylation (Blanc Reaction) of Acetophenone
This method involves the electrophilic aromatic substitution of acetophenone with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. The acetyl group is a meta-directing deactivator, which favors the formation of the desired this compound. However, the reaction is known to produce a mixture of ortho, meta, and para isomers, necessitating careful purification.
Reaction Scheme:
Figure 1. Direct Chloromethylation of Acetophenone.
Experimental Protocol:
-
Materials: Acetophenone, paraformaldehyde, concentrated hydrochloric acid, zinc chloride (anhydrous), and an appropriate solvent such as chloroform.
-
Procedure:
-
To a stirred solution of acetophenone in the chosen solvent, add paraformaldehyde and anhydrous zinc chloride.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or fractional distillation to isolate the meta-isomer.
-
Expertise & Experience: The key challenge in this route is controlling the regioselectivity and minimizing the formation of di- and poly-chloromethylated byproducts. The reaction temperature and the rate of HCl addition are critical parameters. While the acetyl group directs meta, some ortho and para substitution is unavoidable. The use of a less reactive solvent can sometimes improve selectivity.
Trustworthiness: This protocol is a well-established, albeit classical, method for chloromethylation.[1][2] The formation of multiple isomers is a known outcome, and the final product's purity must be rigorously validated by spectroscopic methods such as ¹H NMR and GC-MS.
Route 2: Two-Step Synthesis via Hydroxymethylation and Subsequent Chlorination
This indirect route offers a more controlled and selective synthesis of the target compound. It begins with the synthesis of 1-(3-(hydroxymethyl)phenyl)ethanone from 3-methylacetophenone, followed by chlorination of the benzylic alcohol.
Reaction Scheme:
Figure 2. Synthesis via Hydroxymethylation and Chlorination.
Experimental Protocol:
-
Step 1: Synthesis of 1-(3-(Hydroxymethyl)phenyl)ethanone
-
This intermediate can be prepared from 3-methylacetophenone via oxidation of the methyl group to a carboxylic acid, followed by reduction. A more direct approach involves the selective oxidation of the methyl group to an aldehyde, followed by reduction to the alcohol.
-
-
Step 2: Chlorination of 1-(3-(Hydroxymethyl)phenyl)ethanone
-
Materials: 1-(3-(hydroxymethyl)phenyl)ethanone, thionyl chloride (SOCl₂), and a suitable solvent like dichloromethane (DCM) or toluene. Catalytic amounts of dimethylformamide (DMF) can be beneficial.[3]
-
Procedure:
-
Dissolve 1-(3-(hydroxymethyl)phenyl)ethanone in the chosen solvent and cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred solution. The addition is exothermic.
-
If using, add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
-
-
Expertise & Experience: The chlorination with thionyl chloride is generally a clean and high-yielding reaction for benzylic alcohols.[4][5] The key is to control the temperature during the addition of thionyl chloride to prevent side reactions. The use of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[3]
Trustworthiness: This two-step protocol provides a reliable and selective route to the desired product, avoiding the formation of isomers. The purity of the intermediate and final product should be confirmed by NMR and melting point analysis.
Route 3: Bromination Followed by Halogen Exchange
This alternative indirect route involves the free-radical bromination of 3-methylacetophenone to form 1-(3-bromomethyl)phenyl)ethanone, followed by a Finkelstein reaction to exchange the bromine for chlorine.
Reaction Scheme:
References
A Comparative Benchmarking Guide to the Efficiency of 1-(3-(Chloromethyl)phenyl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 1-(3-(Chloromethyl)phenyl)ethanone, a bifunctional molecule featuring a reactive benzylic chloride and a versatile ketone handle, presents itself as a valuable intermediate. This guide provides an in-depth technical comparison of the efficiency of this compound in two of the most powerful and ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis against viable alternatives, and is grounded in experimental data from peer-reviewed literature. Our objective is to equip you with the critical insights needed to make informed decisions for your specific synthetic challenges.
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp³) bond formation, enabling the synthesis of diarylmethane motifs prevalent in many biologically active compounds.[1][2] The efficiency of this transformation is highly dependent on the nature of the electrophilic partner. Here, we benchmark this compound against its bromo- and tosylate-containing analogs.
Mechanistic Considerations and the Impact of the Leaving Group
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the leaving group on the benzyl halide directly impacts the initial oxidative addition step, which is often rate-determining. The relative reactivity of benzyl halides in this step generally follows the trend: I > Br > Cl.[3] This is attributed to the weaker C-X bond strength for heavier halogens, facilitating the insertion of the palladium(0) catalyst. Benzylic tosylates, while also effective, can sometimes require different catalyst systems or conditions to achieve optimal reactivity.[4][5]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data in Suzuki-Miyaura Couplings
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl chloride | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | Low to moderate | [3] |
| 4-Nitrobenzyl chloride | KAPs(Ph-PPh₃)-Pd (0.26 mol%) | K₃PO₄·3H₂O | Toluene | 80 | 0.5 | 99 | [6] |
| Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | ~80-90 | [3] |
| Substituted Benzyl bromides | Pd(OAc)₂ / Buchwald ligands | Cs₂CO₃ | Dioxane | MW | 0.33 | 50 | [7] |
| Aryl Tosylate | Pd(OAc)₂ / CM-phos (2 mol%) | K₃PO₄ | t-AmOH | 110 | 2 | High | [4][8] |
Analysis: The data suggests that while benzyl chlorides are viable substrates, they often require more forcing conditions or highly active catalyst systems to achieve high yields compared to their bromide counterparts.[3] The increased reactivity of benzyl bromides allows for milder conditions and often leads to higher yields in shorter reaction times. Aryl tosylates also serve as excellent electrophiles in Suzuki-Miyaura couplings, often with the advantage of being crystalline, stable solids that are easier to handle and purify than the corresponding halides.[4][5]
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a benzyl halide with an arylboronic acid, adapted from literature procedures.[3][9]
Materials:
-
This compound or alternative electrophile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the electrophile, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to arylamines that are key structural motifs in many pharmaceuticals.[10][11] The efficiency of this reaction is also highly dependent on the electrophilic partner.
Mechanistic Considerations and Leaving Group Effects
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the electrophile is a critical step in the Buchwald-Hartwig catalytic cycle. The reactivity trend of the leaving group generally follows I > Br > OTs > Cl.[12] Aryl and benzyl chlorides are often more challenging substrates than the corresponding bromides due to the stronger C-Cl bond.[6] Overcoming this lower reactivity often necessitates the use of more electron-rich and bulky phosphine ligands, higher catalyst loadings, or higher reaction temperatures.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Performance Data in Buchwald-Hartwig Aminations
The following table presents a summary of representative yields for the Buchwald-Hartwig amination of various electrophiles with amines, providing a basis for comparison.
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Aniline | Pd(OAc)₂ / XPhos (10 mol%) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High | [13] |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | - | Good to excellent | [14] |
| Aryl Bromide | Aniline | XPhos Pd G3 (2 mol%) | K₂CO₃ | Rapeseed Oil | 110 | 24 | 94-99 | [3] |
| Aryl Tosylate | Aniline | Pd-PEPPSI-IPr(NMe₂)₂ | - | - | - | - | - | [15] |
Analysis: The literature consistently shows that aryl and benzyl chlorides are less reactive than their bromide and tosylate counterparts in Buchwald-Hartwig aminations.[12][13] Achieving high yields with chlorides often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) and sometimes higher temperatures or microwave irradiation.[13][14] In contrast, aryl bromides and tosylates can often be coupled under milder conditions with a broader range of catalyst systems.
Recommended Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl halide, which can be adapted for this compound.[3][13]
Materials:
-
This compound or alternative electrophile (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add the electrophile and the amine.
-
Seal the tube, remove it from the glovebox, and add toluene via syringe under an inert atmosphere.
-
Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion: Strategic Application of this compound
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions is evident. However, its efficiency, particularly in comparison to its bromide and tosylate analogs, is a critical consideration for process optimization and overall synthetic strategy.
Advantages of this compound:
-
Cost-Effectiveness: Chloro-derivatives are often more economical to produce on a large scale compared to their bromo- and iodo- counterparts.
-
Availability: The starting materials for its synthesis are readily available.
Considerations for Use:
-
Reactivity: As a benzylic chloride, it is less reactive than the corresponding bromide, iodide, or tosylate in both Suzuki-Miyaura and Buchwald-Hartwig reactions. This may necessitate the use of more sophisticated and expensive catalyst systems, higher catalyst loadings, and more forcing reaction conditions.
-
Reaction Optimization: Achieving high yields may require more extensive optimization of reaction parameters (ligand, base, solvent, temperature) compared to more reactive electrophiles.
Strategic Recommendations:
-
For initial small-scale exploratory synthesis where cost is less of a concern and reaction efficiency is paramount, the corresponding bromide, 1-(3-(bromomethyl)phenyl)ethanone, may be a more prudent choice.
-
For large-scale synthesis where cost is a significant driver, the use of this compound is a viable option, provided that the reaction conditions are carefully optimized to achieve acceptable yields and purity.
This guide provides a framework for understanding the comparative efficiency of this compound in key synthetic transformations. By understanding the underlying mechanistic principles and leveraging the provided experimental data and protocols, researchers can make more strategic decisions in the design and execution of their synthetic routes.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - BuchwaldâHartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined NâHeterocyclic Carbene/Palladium(II) Precatalyst - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-(Chloromethyl)phenyl)ethanone
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(3-(chloromethyl)phenyl)ethanone (CAS No. 41908-12-7). As a halogenated acetophenone derivative, this compound presents multiple hazards that necessitate rigorous adherence to safety and waste management protocols. This guide is designed for laboratory professionals to ensure personal safety, regulatory compliance, and environmental protection.
Core Principle: Hazard-Informed Waste Management
Proper disposal begins with a thorough understanding of the risks. This compound is not a benign laboratory reagent; it is a hazardous chemical with a specific toxicological profile that directly dictates its handling and disposal pathway. The presence of a covalent carbon-chlorine bond classifies it as a halogenated organic compound , a critical designation for waste segregation under environmental regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]
Hazard Profile
The compound's hazard profile, derived from Globally Harmonized System (GHS) classifications, underscores the need for caution.[4] Its structural similarity to other α-haloacetophenones, known lachrymators (tear gas agents), suggests a high potential for severe irritation.[5][6][7]
| Hazard Class | GHS Hazard Statement | Causality and Implication |
| Acute Toxicity | H302: Harmful if swallowed[4] H312: Harmful in contact with skin[4] H332: Harmful if inhaled[4] | Systemic toxicity can occur through multiple exposure routes. Accidental ingestion, skin contact, or inhalation of dust/aerosols must be prevented. |
| Skin Irritation | H315: Causes skin irritation[4][8] | Direct contact can lead to inflammation, redness, and pain. Prolonged contact may cause more severe damage. |
| Eye Irritation | H319: Causes serious eye irritation[4][8] | The compound can cause significant eye damage. Chemical splash goggles are mandatory to prevent irreversible harm. |
| Respiratory Irritation | H335: May cause respiratory irritation[4][8] | Inhalation of particles or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Pre-Disposal Operations: Engineering Controls and PPE
Before the first drop of waste is generated, the appropriate safety infrastructure must be in place. The primary objective is to eliminate routes of exposure.
Engineering Controls
All handling of this compound, including weighing, transfers, and the addition to a waste container, must be performed inside a certified chemical fume hood. This is the most effective way to control the inhalation hazard.
Personal Protective Equipment (PPE)
The following PPE is mandatory. Compromised or contaminated PPE must be disposed of as hazardous waste.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9] | Protects against splashes and airborne particles, preventing serious eye irritation.[4][8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation and systemic toxicity.[4] Contaminated gloves must be disposed of after use.[10] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges should be used. | Ensures protection against inhalation of harmful dust or vapors.[9] |
Step-by-Step Disposal Protocol
Disposal is a regulated, multi-step process. Adherence to this workflow is essential for safety and compliance.
Step 1: Waste Classification and Segregation
This is the most critical step.
-
Identify as Halogenated Waste: Due to its chemical structure, this compound and any materials contaminated with it (e.g., solvents, reaction mixtures, paper towels, contaminated PPE) must be classified as halogenated organic waste .[2]
-
Strict Segregation: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste.[11]
-
Causality: Mixing halogenated and non-halogenated waste streams results in the entire volume being classified as the more stringently regulated halogenated waste. This significantly increases disposal costs and complexity and is a common compliance violation.[11]
-
Step 2: Containerization
-
Select a Compatible Container: Use a designated, leak-proof waste container compatible with the chemical. A high-density polyethylene (HDPE) carboy is a common choice.
-
Keep Container Closed: The waste container must be securely closed with a tight-fitting cap at all times, except when actively adding waste.[11][12] This prevents the release of harmful vapors and protects against spills.
Step 3: Labeling
-
Affix a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.[11]
-
An accurate list of all other components in the container (e.g., solvents used for rinsing).
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The date of first accumulation.
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.
-
Store Securely: Keep the container in a cool, well-ventilated area away from incompatible materials.[9][12]
Step 5: Final Disposal
-
Professional Disposal Service: The only acceptable disposal method is through a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) department.[10][13]
-
Do Not Treat in the Lab: Do not attempt to neutralize or treat this chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS office.
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[10] This is illegal and environmentally harmful. The likely final treatment for this waste is high-temperature incineration at a permitted facility.[1]
Emergency Procedures: Spills and Contamination
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. For solid spills, gently cover with a sorbent to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as halogenated organic waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris and manage it according to the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]
- 7. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]
- 8. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 1-(3-(Chloromethyl)phenyl)ethanone: Essential PPE and Safety Protocols
As a versatile synthetic intermediate, 1-(3-(Chloromethyl)phenyl)ethanone is a valuable building block in pharmaceutical and chemical synthesis due to the reactivity of its chloromethyl and ketone functional groups.[1] However, this reactivity also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to protect laboratory personnel. This guide provides an in-depth operational plan, focusing on the critical role of Personal Protective Equipment (PPE) and emergency preparedness.
Foundational Hazard Assessment: Understanding the Risks
Effective safety planning begins with a clear understanding of the specific dangers a chemical presents. This compound is classified with several hazards under the Globally Harmonized System (GHS), which directly informs our PPE and handling requirements.[2][3]
| Hazard Statement (GHS) | Classification | Implication for Handling |
| H315: Causes skin irritation [2][3][4] | Skin Irritation, Category 2 | Direct skin contact must be prevented through appropriate gloves and lab coats. |
| H319: Causes serious eye irritation [2][3][4] | Eye Irritation, Category 2 | Mandatory use of chemical splash goggles is required to protect against splashes and dust. |
| H335: May cause respiratory irritation [2][3][4][5] | Specific Target Organ Toxicity (Single Exposure), Category 3 | Operations must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors. |
| H302: Harmful if swallowed [2][5] | Acute Toxicity (Oral), Category 4 | Strict prohibition of eating, drinking, or smoking in the lab is essential. Avoid hand-to-mouth contact. |
| H312: Harmful in contact with skin [2] | Acute Toxicity (Dermal), Category 4 | Reinforces the need for robust skin protection and immediate decontamination after exposure. |
| H332: Harmful if inhaled [2] | Acute Toxicity (Inhalation), Category 4 | Emphasizes the importance of engineering controls and, where necessary, respiratory protection. |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards identified above. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical splash goggles and face shield | Double-gloved with disposable nitrile gloves[6] | Fully-buttoned lab coat | NIOSH-approved N95 respirator may be required if not performed in a fume hood to prevent dust inhalation.[7][8] |
| Solution Preparation | Chemical splash goggles[4] | Chemical-resistant nitrile gloves | Fully-buttoned lab coat | Work must be performed in a certified chemical fume hood. |
| Reaction & Work-up | Chemical splash goggles and face shield[6] | Chemical-resistant nitrile gloves (change frequently)[9] | Chemical-resistant apron over a lab coat | Work must be performed in a certified chemical fume hood. |
| Handling Spills | Full face-piece chemical cartridge-type respirator or PAPR[7] | Heavy-duty chemical-resistant gloves (e.g., Neoprene) | Chemical-resistant suit or apron | Full face-piece respirator with organic vapor/acid gas cartridges. |
The Rationale Behind PPE Choices
-
Eye and Face Protection : Because this compound causes serious eye irritation (H319), standard safety glasses are insufficient.[2][3][4] Chemical splash goggles that form a seal around the eyes are mandatory.[10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger quantities or during a reaction work-up.[6]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves provide a good barrier for incidental contact.[6] Given that the compound is harmful in contact with skin (H312), gloves should be inspected before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[2][9]
-
Lab Coat/Gown : A fully buttoned lab coat made of a non-absorbent material protects against incidental contact and contamination of personal clothing.[6] For larger scale work, a chemical-resistant apron provides an additional layer of protection.
-
-
Respiratory Protection : The primary defense against respiratory irritation (H335) and inhalation toxicity (H332) is the use of engineering controls, specifically a chemical fume hood.[2][4] If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator is required.[7][10] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing.[6]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the workflow.
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the hood for handling the compound to minimize contamination.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before retrieving the chemical.
-
-
Donning PPE :
-
Put on the lab coat and any required apron.
-
Don the appropriate respiratory protection if required by your institution's chemical hygiene plan.
-
Put on chemical splash goggles and a face shield if needed.
-
Wash and dry hands, then don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.
-
-
Handling the Chemical :
-
Decontamination and Doffing PPE :
-
After handling, decontaminate any equipment used.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles, cleaning them according to manufacturer instructions.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove the inner pair of gloves and dispose of them.
-
-
Waste Disposal :
Emergency Procedures: Spill and Exposure Management
Rapid and correct response during an emergency is critical to mitigating harm.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Personal Exposure Protocols
-
Inhalation : Immediately move the affected person to fresh air.[4][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Skin Contact : Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.[12]
By adhering to these detailed PPE and handling protocols, researchers can safely utilize this compound, minimizing exposure risks and ensuring a secure laboratory environment.
References
- 1. This compound | 41908-12-7 | Benchchem [benchchem.com]
- 2. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
